3-Methoxy-1,2,4-thiadiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCUUWVUOCZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310728 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98022-43-6 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98022-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine
This technical guide provides a comprehensive overview of the core basic properties of 3-Methoxy-1,2,4-thiadiazol-5-amine, tailored for researchers, scientists, and drug development professionals. The document collates available data on its physicochemical properties, synthesis, and potential biological significance, while also highlighting areas where experimental data is currently limited.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a thiadiazole ring, which is a common scaffold in medicinal chemistry. The presence of both an amine and a methoxy group suggests its potential for various chemical modifications and biological interactions.
Below is a summary of its known and predicted physicochemical properties. It is important to note that some of the data, such as the melting and boiling points, are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃OS | [1] |
| Molecular Weight | 131.153 g/mol | [1] |
| CAS Number | 363179-65-1, 98022-43-6 | [1] |
| Predicted Melting Point | 149-151°C | N/A |
| Predicted Boiling Point | 254.0 ± 23.0 °C | N/A |
| InChI Key | OJCCUUWVUOCZAA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=NSC(N)=N1 | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis of 5-amino-1,2,4-thiadiazoles often involves the cyclization of a suitable precursor. A potential method could involve the reaction of a biguanide derivative with a thiophile. A generalized workflow for such a synthesis is depicted below.
Documented Experimental Protocol: Reaction with Phenyl Chloroformate
A patent describes the reaction of this compound with phenyl chloroformate to produce phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate. This reaction is a key step in the synthesis of a Janus kinase (JAK) inhibitor.[3][4]
Experimental Details:
-
Reactants:
-
Procedure:
-
Dissolve this compound and phenyl chloroformate in dichloromethane.[4]
-
Add triethylamine dropwise to the solution.[4]
-
Allow the reaction to proceed for 16 hours.[4]
-
Dilute the reaction mixture with water (30 mL).[4]
-
Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 20 mL).[4]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Purify the residue by silica gel column chromatography to yield phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate as a white solid (200 mg, 20.8% yield).[4]
-
-
Product Characterization: Mass spectrometry (ESI) showed a molecular ion peak at m/z 252.0 [M+H]⁺.[4]
Spectral Data
Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: Protons of the methoxy group would likely appear as a singlet, and the protons of the amine group would also be expected to produce a singlet. The chemical shifts would be influenced by the heterocyclic ring.
-
¹³C NMR: Resonances for the three carbon atoms in the molecule would be expected, with the carbon of the methoxy group appearing at a characteristic chemical shift.
-
IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (131.15 g/mol ) would be expected.
Biological Activity and Signaling Pathways
The specific biological activities and the role of this compound in signaling pathways are not well-documented. However, the broader class of thiadiazole derivatives is known to exhibit a wide range of pharmacological effects.
Thiadiazoles are recognized as a "pharmacologically significant scaffold".[5] Derivatives of 1,3,4-thiadiazole, a related isomer, have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6] The thiadiazole nucleus is a component of various drugs.[5]
Given that this compound is used in the synthesis of a Janus kinase (JAK) inhibitor, it is plausible that this scaffold contributes to the interaction with the kinase.[3] JAK kinases are critical components of signaling pathways that regulate immune responses and cell growth.[7] Inhibition of these pathways is a therapeutic strategy for autoimmune diseases and certain cancers.[7]
A generalized signaling pathway involving JAK kinases, which could be a potential target for compounds derived from this compound, is illustrated below.
Conclusion
This compound is a heterocyclic compound with potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules such as kinase inhibitors. While its fundamental physicochemical properties are partially characterized, there is a notable lack of detailed experimental data in the public domain regarding its synthesis, spectral characterization, and specific biological functions. The information presented in this guide, compiled from available literature and patent databases, serves as a foundational resource for researchers and professionals in drug development. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.
References
- 1. CAS No.363179-65-1,3-AMINO-5-METHOXY-1,2,4-THIADIAZOLE Suppliers [lookchem.com]
- 2. 5-Amino-3-methoxy-1,2,4-thiadiazole | 98022-43-6 [sigmaaldrich.com]
- 3. US9422300B2 - Bisulfate of janus kinase (JAK) inhibitor and preparation method therefor - Google Patents [patents.google.com]
- 4. WO2014194741A1 - Bisulfate of janus kinase (jak) inhibitor and preparation method therefor - Google Patents [patents.google.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2013091539A1 - Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine (CAS Number: 98022-43-6) and its Analogs for Drug Discovery Professionals
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific experimental protocols, quantitative biological data, or detailed mechanistic studies for 3-Methoxy-1,2,4-thiadiazol-5-amine (CAS 98022-43-6). Therefore, this guide provides a comprehensive overview based on the synthesis and biological activities of structurally related thiadiazole derivatives to inform researchers and drug development professionals on the potential of this chemical scaffold.
Core Compound Properties
While detailed experimental data is limited, basic physicochemical properties for this compound are available.
| Property | Value | Reference |
| CAS Number | 98022-43-6 | N/A |
| Molecular Formula | C₃H₅N₃OS | [1] |
| Molecular Weight | 131.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=NC(=NS1)N | [1] |
| InChI Key | NLZXUIKYWYOLPY-UHFFFAOYSA-N | [1] |
Synthesis of Thiadiazole Derivatives
The synthesis of substituted thiadiazoles, including amino and methoxy-functionalized analogs, typically proceeds through the cyclization of thiosemicarbazide precursors.[2][3] This common synthetic route offers a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies.
General Experimental Protocol for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl thiosemicarbazides.[2] Although this protocol is for the 1,3,4-thiadiazole isomer, the principles can be adapted for the synthesis of other thiadiazole scaffolds.
Step 1: Synthesis of Acyl Thiosemicarbazide
-
A solution of an appropriate carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.
-
Thiosemicarbazide (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for a period of 4-8 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a cold solvent (e.g., water or ethanol) to yield the acyl thiosemicarbazide intermediate.
Step 2: Cyclization to 2-Amino-5-substituted-1,3,4-thiadiazole
-
The acyl thiosemicarbazide intermediate (1 equivalent) is added portion-wise to a cooled (0-5 °C) dehydrating agent, such as concentrated sulfuric acid or phosphoric acid.[2]
-
The mixture is stirred at room temperature for 1-3 hours.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of thiadiazole derivatives.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of thiadiazole derivatives.
Biological Activities of Related Thiadiazole Derivatives
Thiadiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The presence of the thiadiazole ring, a bioisostere of pyrimidine and oxadiazole, allows these molecules to interact with various biological targets.[4]
Anticancer Activity
Numerous studies have reported the potent anticancer properties of 1,3,4-thiadiazole derivatives against a variety of cancer cell lines.[2][4][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases.[5]
A study on 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent, structurally similar to the topic compound, demonstrated weak to moderate cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] In silico studies from the same research suggested that the anticancer mechanism of these compounds might be linked to the activation of caspase 8.[2]
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | IC₅₀ | 49.6 µM | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | IC₅₀ | 53.4 µM | [5] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MCF-7 | Cell Viability (at 100 µM) | 40.30 ± 2% | [2] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MDA-MB-231 | Cell Viability (at 100 µM) | 33.86 ± 2% | [2] |
Other Potential Therapeutic Applications
Beyond oncology, thiadiazole derivatives have shown promise in a range of other therapeutic areas:
-
Anti-inflammatory: Certain 1,2,4-triazole- and 1,3,4-thiadiazole-containing compounds have demonstrated anti-inflammatory activity.[3]
-
Antimicrobial: The 2-amino-1,3,4-thiadiazole scaffold is a key feature in many compounds with potent antibacterial and antifungal properties.[6]
-
Enzyme Inhibition: Thiadiazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and protein kinases, which are implicated in numerous diseases.[5][7]
Potential Mechanisms of Action
The diverse biological activities of thiadiazole derivatives are a result of their ability to interact with multiple biological targets. The mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes.[4]
Kinase Inhibition
Many thiadiazole-containing compounds have been developed as protein kinase inhibitors, which are crucial regulators of cell signaling pathways. Abnormal kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8]
Caspase Activation
As suggested by in silico studies on related compounds, some thiadiazole derivatives may exert their anticancer effects by inducing apoptosis through the activation of caspases, which are key proteases in the programmed cell death pathway.[2]
Signaling Pathway Diagram
The following diagram illustrates the potential implication of thiadiazole derivatives in key signaling pathways relevant to cancer therapy.
Caption: A simplified diagram illustrating potential molecular targets and pathways modulated by anticancer thiadiazole derivatives.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the broader class of thiadiazole derivatives represents a highly promising scaffold for the development of novel therapeutics. The versatility of their synthesis allows for extensive structural modifications to optimize potency and selectivity for various biological targets. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of related analogs underscore the potential of this heterocyclic system in drug discovery. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential fully. Researchers in drug development are encouraged to utilize the general synthetic strategies outlined herein to generate and screen novel compounds based on this promising core structure.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemres.org [orgchemres.org]
- 8. US9850229B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine: Structure, Synthesis, and Biological Potential
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 3-Methoxy-1,2,4-thiadiazol-5-amine. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into this heterocyclic compound. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a thorough and well-rounded perspective.
Molecular Structure and Chemical Properties
This compound belongs to the class of five-membered aromatic heterocyclic compounds known as thiadiazoles. The 1,2,4-thiadiazole ring is characterized by the presence of one sulfur atom and two nitrogen atoms at positions 1, 2, and 4. The core structure is substituted with a methoxy group at the 3-position and an amine group at the 5-position.
The presence of the electron-donating methoxy and amino groups is expected to influence the electron density and reactivity of the thiadiazole ring. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. These features are critical for the molecule's interaction with biological targets.
Table 1: Physicochemical Properties of 3-Amino-5-methoxy-1,2,4-thiadiazole (Isomer)
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃OS | [1] |
| Molecular Weight | 131.153 g/mol | [1] |
| pKa (Predicted) | 2.0 ± 0.11 | [1] |
| Topological Polar Surface Area | 89.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| XLogP3-AA | 0.7 | [1] |
Note: The data presented is for the isomeric compound 3-Amino-5-methoxy-1,2,4-thiadiazole (CAS 363179-65-1) due to the limited availability of experimental data for this compound.
Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives
The synthesis of 5-amino-1,2,4-thiadiazole derivatives can be achieved through various synthetic routes. A common and efficient method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This approach is valued for its broad substrate scope and good to excellent yields under metal-free conditions.[2]
General Experimental Protocol for the Synthesis of 5-Amino-1,2,4-thiadiazoles
The following is a generalized protocol based on the synthesis of substituted 5-amino-1,2,4-thiadiazoles from imidoyl thioureas, which could be adapted for the synthesis of this compound.
Materials:
-
Substituted imidoyl thiourea precursor
-
Oxidizing agent (e.g., phenyliodine(III) bis(trifluoroacetate), hydrogen peroxide, or iodine)[2][3]
-
Sodium carbonate (for pH adjustment if needed)[2]
Procedure:
-
The appropriate imidoyl thiourea precursor is dissolved in the chosen solvent at room temperature.
-
The oxidizing agent is added to the solution portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for a specified time, typically ranging from a few minutes to several hours, and the progress is monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is worked up. This may involve filtration to collect the solid product or extraction with an organic solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 5-amino-1,2,4-thiadiazole derivative.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[4][6]
Anticancer Activity
Many 1,3,4-thiadiazole derivatives, an isomeric form, have been reported to possess significant anticancer activity.[7] For instance, certain 1,3,4-thiadiazoles with methoxyphenyl substituents have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines.[7] In silico studies of these compounds suggest a potential multitarget mode of action, with a likely mechanism involving the activation of caspase 8, a key enzyme in the extrinsic apoptotic pathway.[7]
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole have also demonstrated promising antimicrobial properties against a range of bacteria and fungi.[8] The thiadiazole ring is a common feature in various clinically used antimicrobial agents.
Potential Signaling Pathway in Cancer
Based on the reported activity of related thiadiazole compounds, a potential mechanism of action for this compound in cancer cells could involve the induction of apoptosis through the caspase cascade.
Caption: Hypothetical signaling pathway for apoptosis induction by a thiadiazole derivative.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. While direct experimental data on this specific molecule is not abundant, the well-established biological activities of the 1,2,4-thiadiazole scaffold suggest that it may possess valuable pharmacological properties. The synthetic routes to related compounds are well-documented and offer a clear path for the preparation of this molecule for further investigation. Future research should focus on the synthesis, detailed characterization, and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details plausible synthetic pathways for the preparation of 3-Methoxy-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis procedures for this specific molecule, this document outlines a proposed multi-step synthesis based on established methodologies for analogous 1,2,4-thiadiazole derivatives. The guide provides detailed experimental protocols, quantitative data where available from related syntheses, and visualizations of the synthetic route and experimental workflow.
Proposed Synthesis Pathway
The most viable approach for the synthesis of this compound involves a three-step process, commencing with the formation of O-methylisourea, followed by its conversion to a key N-(methoxy(imino)methyl)thiourea intermediate, and culminating in an oxidative cyclization to yield the target compound.
Caption: Proposed synthesis pathway for this compound.
Data Presentation
The following table summarizes the key steps, reagents, and expected outcomes based on analogous reactions reported in the literature.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |
| 1 | Methylation | Urea | Dimethyl Sulfate, Sulfuric Acid | Water | 60 | 4 | 80-90 | [1] |
| 2 | Thiocarbamoylation | O-Methylisourea Sulfate | Ethoxycarbonyl Isothiocyanate | Toluene | 30 | 3 | 70-80 (estimated) | [2] |
| 3 | Hydrolysis | N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea | Sodium Hydroxide | Ethanol/Water | Reflux | 2 | 80-90 (estimated) | N/A |
| 4 | Oxidative Cyclization | N-(Methoxy(imino)methyl)thiourea | Iodine, Potassium Carbonate | Acetonitrile | Room Temp. | 0.25 | 85-95 (estimated) | [3] |
Experimental Protocols
Step 1: Synthesis of O-Methylisourea Sulfate
This procedure is adapted from a known method for the synthesis of O-methylisourea sulfate from urea and dimethyl sulfate.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of O-Methylisourea Sulfate.
Procedure:
-
To a three-necked flask equipped with a stirrer and a thermometer, add dimethyl sulfate (0.5 mol).
-
Heat the flask to 60°C.
-
At this temperature, add urea (0.75 mol), followed by the addition of water (0.8 mol) and concentrated sulfuric acid (0.25 mol).[1]
-
Maintain the reaction mixture at 60°C for 4 hours.[1]
-
After the reaction is complete, add 130g of water and cool the mixture to 20°C.
-
Add calcium hydroxide (0.5 mol) to the reaction mixture and stir for 3 hours.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from methanol to obtain O-methylisourea sulfate.
Step 2: Synthesis of N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea
This proposed step is based on the known reaction of ethoxycarbonyl isothiocyanate with amino compounds to form thiourea derivatives.[2]
Procedure:
-
In a 1-liter jacketed reactor, suspend sodium thiocyanate (0.48 mol) in 310 g of toluene.
-
Heat the mixture to 30°C and sequentially add pyridine (0.005 mol) and water (0.05 mol).[2]
-
Slowly add ethyl chloroformate (0.49 mol) dropwise over 40 minutes.
-
Stir the reaction mixture for 3 hours.
-
Filter the reaction mixture to remove sodium chloride and obtain a solution of ethoxycarbonyl isothiocyanate in toluene.
-
To a separate flask, dissolve O-methylisourea sulfate (0.4 mol) in water and neutralize with a suitable base (e.g., sodium bicarbonate) to obtain free O-methylisourea.
-
Add the aqueous solution of O-methylisourea to the toluene solution of ethoxycarbonyl isothiocyanate.
-
Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Separate the organic layer and evaporate the solvent under reduced pressure to yield the crude product, N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea.
Step 3: Synthesis of N-(Methoxy(imino)methyl)thiourea
This step involves the hydrolysis of the ethoxycarbonyl group.
Procedure:
-
Dissolve the crude N-(Ethoxycarbonyl)-N'-(methoxy(imino)methyl)thiourea from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-(Methoxy(imino)methyl)thiourea.
Step 4: Synthesis of this compound
This final step utilizes an iodine-mediated oxidative cyclization, a common method for the synthesis of 5-amino-1,2,4-thiadiazoles.[3]
Procedure:
-
Dissolve N-(Methoxy(imino)methyl)thiourea (0.5 mmol) in acetonitrile.
-
To this solution, add potassium carbonate (0.75 mmol) and iodine (0.6 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Disclaimer: The proposed synthesis pathways and experimental protocols are based on established chemical principles and analogous reactions found in the scientific literature. These procedures should be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions. The estimated yields are for guidance only and may vary.
References
- 1. WO2014058996A1 - Process for preparing alkoxycarbonyl isothiocyanate - Google Patents [patents.google.com]
- 2. Ethoxycarbonyl Isothiocyanate | 16182-04-0 [chemicalbook.com]
- 3. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Methoxy-1,2,4-thiadiazol-5-amine (CAS No: 363179-65-1) is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its molecular formula is C₃H₅N₃OS, and it has a molecular weight of approximately 131.16 g/mol .[1] A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this molecule in any research or development endeavor. This guide provides a summary of predicted spectroscopic data for this compound, based on the analysis of analogous compounds, and details the general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
| -NH₂ | 6.5 - 7.5 | Broad Singlet | 2H |
Note: The chemical shift of the amine protons (-NH₂) can be highly variable depending on the solvent, concentration, and temperature, and the signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N (C5) | 170 - 180 |
| C-N (C3) | 155 - 165 |
| -OCH₃ | 55 - 60 |
Note: The assignments are based on typical chemical shifts for carbons in substituted 1,3,4-thiadiazole rings and methoxy groups.[2]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine | N-H Stretch | 3100 - 3400 | Medium, Broad |
| Amine | N-H Bend | 1600 - 1650 | Medium |
| Methoxy | C-H Stretch | 2850 - 2960 | Medium |
| Thiadiazole Ring | C=N Stretch | 1500 - 1580 | Medium to Strong |
| Methoxy | C-O Stretch | 1050 - 1150 | Strong |
| Thiadiazole Ring | Ring Vibrations | Various | Medium to Weak |
Note: The N-H stretching of a primary amine typically appears as a doublet in this region.
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 131.0157 | Molecular ion (calculated for C₃H₅N₃OS) |
| [M+H]⁺ | 132.0235 | Protonated molecular ion (in ESI-MS) |
Predicted Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for thiadiazole derivatives can include the loss of nitrogen (N₂) from the molecular ion, as well as cleavage of the heterocyclic ring.[3][4]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.
-
The choice of solvent will depend on the ionization technique used.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the solution is infused directly or via an HPLC system. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.[5][6]
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Signaling Pathways
A review of the existing literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. Further research would be required to explore its pharmacological activities and potential molecular targets.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 3. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Reactivity of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 3-Methoxy-1,2,4-thiadiazol-5-amine, a molecule of interest in medicinal chemistry, presents a fascinating yet sparsely documented reactivity profile. This technical guide aims to consolidate the available information on its chemical behavior, drawing parallels from related aminothiadiazole structures to provide a predictive framework for its synthetic utility. Due to the limited specific data on this compound (CAS 363179-65-1), this paper will focus on the general reactivity of the 1,2,4-thiadiazole core and the influence of its amino and methoxy substituents, supplemented with illustrative reaction pathways and methodologies gleaned from analogous systems.
Core Reactivity of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is an electron-deficient heterocycle, a characteristic that governs much of its reactivity. The presence of two nitrogen atoms and a sulfur atom contributes to this electron deficiency, making the carbon atoms of the ring susceptible to nucleophilic attack. However, the reactivity is also significantly influenced by the nature of the substituents attached to the ring.
In the case of this compound, the molecule possesses two key functional groups that dictate its chemical behavior:
-
The 5-amino group: This exocyclic amino group is a primary site for a variety of chemical transformations. It can act as a nucleophile, participating in reactions such as acylation, alkylation, arylation, and condensation reactions to form Schiff bases or more complex heterocyclic systems.
-
The 3-methoxy group: The methoxy group is generally considered a poor leaving group. Its primary influence is electronic, where it can affect the overall electron density of the thiadiazole ring.
Synthesis of the 1,2,4-Thiadiazole Core
One plausible synthetic strategy could involve the reaction of a suitable amidine with an isothiocyanate derivative, followed by an intramolecular cyclization.
Caption: General synthetic pathway to 5-amino-1,2,4-thiadiazoles.
Predicted Chemical Reactivity of this compound
Based on the functional groups present, the following reactions are predicted for this compound.
Reactions at the 5-Amino Group
The primary amino group is expected to be the most reactive site for electrophilic reagents.
1. Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce diverse functionalities.
2. Alkylation and Arylation: The nitrogen atom of the amino group can act as a nucleophile in substitution reactions with alkyl halides or activated aryl halides to yield secondary or tertiary amines.
3. Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions would lead to the formation of imines (Schiff bases), which are versatile intermediates for further synthetic transformations.
Caption: Predicted reactions at the 5-amino group.
Potential for Ring Transformation
While the 1,2,4-thiadiazole ring is generally stable, under harsh conditions or with specific reagents, ring-opening and rearrangement reactions can occur. For instance, treatment with strong reducing agents might lead to the cleavage of the N-S bond.
Experimental Protocols: A General Framework
As specific experimental details for this compound are unavailable, the following provides a general protocol for a typical acylation reaction of an amino-thiadiazole, which can be adapted as a starting point for experimental design.
General Protocol for Acylation of an Amino-Thiadiazole:
-
Dissolution: Dissolve the amino-thiadiazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) to the reaction mixture, typically at 0 °C to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Currently, there is no quantitative data available in the public domain regarding the chemical reactivity of this compound. Future experimental work should aim to populate tables with data on reaction yields, optimal conditions (temperature, solvent, catalyst), and spectroscopic characterization of the products.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Acylation | Acetyl chloride, Et₃N | N-(3-Methoxy-1,2,4-thiadiazol-5-yl)acetamide | Data not available | - |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-3-methoxy-1,2,4-thiadiazol-5-amine | Data not available | - |
Conclusion and Future Directions
This compound remains a molecule with underexplored chemical potential. While its reactivity can be predicted based on the established chemistry of aminothiadiazoles, there is a clear need for systematic experimental studies to validate these predictions and to fully characterize its synthetic utility. Such studies would be invaluable for the drug discovery and development community, potentially unlocking new avenues for the synthesis of novel therapeutic agents. Researchers are encouraged to investigate the reactivity of this compound and to publish their findings to enrich the collective knowledge of heterocyclic chemistry.
The Strategic Role of 3-Methoxy-1,2,4-thiadiazol-5-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 3-methoxy-1,2,4-thiadiazol-5-amine, has emerged as a pivotal building block in the synthesis of advanced therapeutic agents. While data on the intrinsic biological activity of this compound remains limited, its utility as a key intermediate is extensively documented in patent literature, particularly in the development of targeted therapies for oncology and autoimmune diseases. This technical guide elucidates the known and potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of potent enzyme inhibitors. Detailed experimental protocols derived from patent literature are provided, alongside visualizations of relevant signaling pathways to contextualize the therapeutic potential of its derivatives.
Introduction: The 1,2,4-Thiadiazole Scaffold in Drug Discovery
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The incorporation of an amino and a methoxy group at the 5- and 3-positions, respectively, as seen in this compound, provides versatile handles for synthetic elaboration, enabling the construction of diverse chemical libraries. This guide focuses specifically on the documented applications of this compound as a synthetic intermediate.
Confirmed Applications in the Synthesis of Targeted Therapeutics
Current research, primarily documented in patent literature, highlights the use of this compound in the creation of inhibitors for key enzymes implicated in major diseases.
Janus Kinase (JAK) Inhibitors for Autoimmune Disorders
Derivatives of this compound have been synthesized as potent inhibitors of Janus kinases (JAKs).[1] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is a hallmark of autoimmune diseases such as rheumatoid arthritis.[1] By serving as a core structural element, this compound contributes to the development of molecules that can modulate this pathway, offering a potential therapeutic strategy for a range of inflammatory conditions.[1]
Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Oncology
The scaffold of this compound is integral to the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors.[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[2] The use of this thiadiazole derivative allows for the construction of molecules that target the PARP active site, leading to synthetic lethality in cancer cells.
Methionine Adenosyltransferase 2A (MAT2A) Inhibitors in Cancer
Recent patent literature indicates the use of this compound in the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors.[4] MAT2A is an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for cellular processes, including epigenetic regulation. In certain cancers, such as those with MTAP deletions, cancer cells become highly dependent on MAT2A activity. Targeting MAT2A with inhibitors derived from this thiadiazole core presents a promising therapeutic avenue.
Synthesis and Experimental Protocols
The utility of this compound as a versatile synthetic intermediate is demonstrated in the following experimental protocols, which have been adapted from the patent literature.
General Synthesis Workflow
The general workflow for utilizing this compound often involves its coupling with a larger, more complex molecular fragment to generate the final active pharmaceutical ingredient.
References
- 1. WO2013091539A1 - Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof - Google Patents [patents.google.com]
- 2. US20200165208A1 - Parg inhibitory compounds - Google Patents [patents.google.com]
- 3. WO2016097749A1 - Parg inhibitory compounds - Google Patents [patents.google.com]
- 4. CA3034705A1 - Inhibitors of cellular metabolic processes - Google Patents [patents.google.com]
3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 3-Methoxy-1,2,4-thiadiazol-5-amine. Due to the limited specific research on this particular molecule, this document also incorporates relevant information from the broader class of 5-amino-1,2,4-thiadiazole derivatives to provide a foundational understanding of its potential properties and applications.
Physicochemical and Predicted Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃OS | [1] |
| Molecular Weight | 131.15 g/mol | [1] |
| CAS Number | 98022-43-6, 363179-65-1 | [1] |
| Predicted ¹H NMR | Available (Prediction) | [1] |
| Predicted ¹³C NMR | Available (Prediction) | [1] |
| InChI | InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | [1] |
| Canonical SMILES | COC1=NC(=NS1)N | [1] |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals. However, based on general methods for the synthesis of 5-amino-1,2,4-thiadiazoles, a plausible synthetic route can be proposed. The most common methods involve the oxidative cyclization of an appropriate precursor.[2][3]
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of related 5-amino-1,2,4-thiadiazole derivatives.
Materials:
-
O-Methylisourea hydrochloride
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of N-Bromo-O-methylisourea: To a stirred solution of O-methylisourea hydrochloride in methanol at 0°C, add an equimolar solution of sodium methoxide in methanol. Stir for 30 minutes. To this mixture, add a solution of bromine in methanol dropwise at 0°C. The reaction progress can be monitored by TLC.
-
Reaction with Thiocyanate: To the in-situ generated N-Bromo-O-methylisourea, add a solution of potassium thiocyanate in methanol. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthetic and Characterization Workflow
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Biological Activities and Potential Applications
While specific biological data for this compound is scarce, the 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole scaffolds are present in a wide range of biologically active compounds. This suggests that this compound could serve as a valuable building block in medicinal chemistry.
The broader class of thiadiazole derivatives has been reported to exhibit a wide range of pharmacological activities, as summarized in the table below.
| Biological Activity | Description | Key Findings for Thiadiazole Derivatives |
| Antimicrobial | Activity against bacteria and fungi. | Various 1,3,4-thiadiazole derivatives have shown significant antibacterial and antifungal properties.[4] |
| Anticancer | Inhibition of cancer cell proliferation. | Certain 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] |
| Anti-tubercular | Activity against Mycobacterium tuberculosis. | Some 5-substituted-1,3,4-thiadiazoles have been identified as potent anti-tubercular agents.[6] |
| Anti-inflammatory | Reduction of inflammation. | Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties.[7] |
| Diuretic | Increased excretion of urine. | Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have shown potent diuretic activity.[8] |
| Anticonvulsant | Prevention or reduction of the severity of epileptic fits. | 1,3,4-Thiadiazole derivatives have been investigated for their anticonvulsant potential.[9] |
It is important to note that these activities are reported for the broader class of thiadiazoles and have not been specifically demonstrated for this compound. The primary documented application of this specific compound is as a chemical intermediate in the synthesis of more complex molecules, including PARG (Poly ADP-ribose glycohydrolase) inhibitors, which are being investigated as potential cancer therapeutics.
Logical Relationship in Drug Discovery
The use of this compound as a building block in drug discovery follows a logical progression from a core chemical scaffold to a potential therapeutic agent.
Caption: Logical flow from a core chemical scaffold to a lead compound in drug discovery.
Conclusion
This compound is a heterocyclic compound with potential as a scaffold in the development of novel therapeutic agents. While direct research on its biological activity is limited, the well-documented and diverse bioactivities of the broader thiadiazole class suggest that derivatives of this compound could be of significant interest. Its documented use as a reagent in the synthesis of enzyme inhibitors highlights its utility as a building block for medicinal chemists. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this specific molecule and its derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. jocpr.com [jocpr.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-Methoxy-1,2,4-thiadiazol-5-amine: A Technical Guide to its Discovery, Synthesis, and Emerging Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-1,2,4-thiadiazol-5-amine, a heterocyclic amine, has emerged as a valuable building block in the synthesis of complex molecules with significant pharmacological potential. While its direct biological activities remain largely unexplored in dedicated studies, its utility as a chemical intermediate is well-documented in patent literature, particularly in the development of novel herbicides and inhibitors of therapeutic targets such as poly (ADP-ribose) glycohydrolase (PARG) and Janus kinase (JAK). This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and known applications of this compound, offering a foundational resource for researchers in medicinal chemistry and drug discovery.
Introduction
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this guide, this compound, represents a key synthon in the construction of more elaborate molecules. Its strategic placement of methoxy and amine functionalities on the thiadiazole ring allows for diverse chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted drug design.
Discovery and History
The precise first synthesis and formal discovery of this compound are not explicitly detailed in readily available scientific literature. However, the foundational work on the synthesis of 5-amino-1,2,4-thiadiazoles dates back to the mid-20th century. A seminal paper by J. Goerdeler and colleagues in 1954 laid the groundwork for the synthesis of this class of compounds, which likely paved the way for the later development of alkoxy-substituted derivatives like the title compound.
The compound gained prominence more recently as its utility as a precursor in the synthesis of patented, biologically active molecules became apparent. It is frequently cited in patent literature from the early 21st century onwards as a key intermediate.
Nomenclature and Identification:
It is crucial to note the existence of two primary naming conventions and associated CAS numbers for this compound, which likely refer to the same chemical entity due to the numbering conventions of the 1,2,4-thiadiazole ring.
| Chemical Name | CAS Number |
| This compound | 98022-43-6 |
| 5-Amino-3-methoxy-1,2,4-thiadiazole | 363179-65-1 |
For the remainder of this guide, the name "this compound" will be used for consistency.
Synthesis
While a definitive, detailed experimental protocol for the synthesis of this compound from basic starting materials is not explicitly described in a single peer-reviewed publication, its preparation can be inferred from the general methodologies for 5-amino-3-alkoxy-1,2,4-thiadiazoles. A 2008 publication by Katritzky et al. in the Journal of Organic Chemistry describes a reaction utilizing 5-amino-3-methoxy-1,2,4-thiadiazole, though the synthesis of the starting material itself is not detailed.
The general synthetic approach to this class of compounds often involves the cyclization of a precursor containing the requisite nitrogen, sulfur, and carbon atoms. A plausible synthetic pathway is outlined below.
A key step in the synthesis of 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of N-amidinothioureas or related intermediates. The specific conditions for introducing the methoxy group at the 3-position would likely involve the use of a methoxycarbonyl-containing precursor or direct methoxylation of a suitable intermediate.
Known Applications in Drug Development
The primary documented role of this compound is as a chemical intermediate in the synthesis of various patented compounds with potential therapeutic or agricultural applications.
Herbicides
Patent literature discloses the use of this compound in the preparation of novel herbicidal agents. The thiadiazole moiety is incorporated into a larger molecular framework designed to target essential biological pathways in plants.
Enzyme Inhibitors
Several patents describe the synthesis of PARG inhibitors for potential use in cancer therapy, where this compound serves as a crucial building block. PARG is a key enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for sensitizing cancer cells to chemotherapy and radiation.
This compound is also utilized in the synthesis of JAK inhibitors. JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs are being investigated for the treatment of autoimmune diseases and certain types of cancer.
The general scheme for the incorporation of this compound into these larger molecules often involves the reaction of its primary amine group with an appropriate electrophile to form a new covalent bond, thereby tethering the thiadiazole ring to the core structure of the target molecule.
Biological Activity and Mechanism of Action
There is currently a lack of published research specifically investigating the biological activities and mechanism of action of this compound as a standalone compound. Its significance lies in its role as a pharmacophore or a structural component that contributes to the overall activity of the larger molecules it is incorporated into. The 1,2,4-thiadiazole ring is known to be a bioisostere of other five-membered heterocycles and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and aromatic stacking. The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Future Perspectives
The established use of this compound as a versatile intermediate in the synthesis of bioactive compounds suggests that it will continue to be a valuable tool in drug discovery. Future research could focus on several key areas:
-
Development of a detailed and optimized synthesis protocol: A robust and scalable synthesis would enhance its accessibility for research and development.
-
Exploration of its intrinsic biological activity: Screening programs could reveal any standalone pharmacological effects of the compound.
-
Synthesis of novel derivatives: The amine and methoxy groups provide handles for further chemical diversification, enabling the creation of new libraries of compounds for biological screening.
Conclusion
This compound is a heterocyclic compound of growing importance in the field of medicinal chemistry. While its own discovery and biological profile are not extensively documented, its application as a key building block in the synthesis of potential therapeutic agents is firmly established in the patent literature. This guide consolidates the current knowledge on this compound, highlighting its synthetic utility and its contribution to the development of new herbicides and enzyme inhibitors. Further investigation into its synthesis and potential intrinsic bioactivities is warranted to fully exploit its potential in drug discovery and development.
"3-Methoxy-1,2,4-thiadiazol-5-amine" physical and chemical characteristics
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methoxy-1,2,4-thiadiazol-5-amine, tailored for researchers, scientists, and professionals in drug development. This document summarizes its known properties, outlines representative experimental protocols, and visualizes relevant chemical and biological concepts.
Core Physical and Chemical Data
This compound is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. The presence of both an amine and a methoxy group on the thiadiazole ring suggests its potential as a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃OS | [1] |
| Molecular Weight | 131.16 g/mol | [1] |
| CAS Numbers | 98022-43-6, 363179-65-1 | [1][2] |
| Melting Point | 149-151 °C (predicted) | [1] |
| Boiling Point | 254.0 ± 23.0 °C (predicted) | [1] |
| pKa (predicted) | 2.0 ± 0.11 | [1] |
Spectral Characteristics (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet for the methoxy (O-CH₃) protons, expected around δ 3.7-4.0 ppm. - A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O. The chemical shift can vary significantly depending on the solvent and concentration. |
| ¹³C NMR | - A signal for the methoxy carbon, typically in the range of δ 55-60 ppm. - Two signals for the thiadiazole ring carbons, expected in the region of δ 150-180 ppm.[6][7] |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine as one or two bands in the 3100-3400 cm⁻¹ region. - C-H stretching of the methoxy group around 2800-3000 cm⁻¹. - C=N and N=N stretching vibrations of the thiadiazole ring in the 1500-1650 cm⁻¹ region. - C-O stretching of the methoxy group around 1200-1300 cm⁻¹. - C-S stretching within the heterocyclic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (131.16). - Fragmentation patterns may involve the loss of the methoxy group, the amine group, or cleavage of the thiadiazole ring. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general and representative synthetic approach for 5-amino-substituted 1,2,4-thiadiazoles involves the oxidative cyclization of N-amidino-thioureas or related intermediates.[8] Below is a generalized protocol based on similar syntheses.
Representative Synthesis of a 5-Amino-1,2,4-thiadiazole Derivative
A common route to the 1,2,4-thiadiazole core involves the reaction of a thiosemicarbazide derivative with a cyclizing agent, often an oxidizing agent, in a suitable solvent.[3][8]
Materials:
-
A suitable N-acyl-thiosemicarbazide or related precursor.
-
An oxidizing agent (e.g., hydrogen peroxide, iodine, or ferric chloride).
-
A suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
A base or acid catalyst as required by the specific reaction mechanism.
Procedure:
-
The starting thiosemicarbazide derivative is dissolved or suspended in the chosen solvent.
-
The cyclizing/oxidizing agent is added to the reaction mixture, often portion-wise or as a solution, while maintaining a specific temperature (which can range from room temperature to reflux).
-
The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve cooling, filtration to remove any solids, and extraction with an organic solvent.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
FT-IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess purity.
The following diagram illustrates a generalized workflow for the synthesis and characterization of a 1,2,4-thiadiazole derivative.
Biological Activity and Potential Signaling Pathways
While no specific signaling pathways for this compound have been documented, the broader class of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives has been extensively studied for a variety of biological activities.[9][10] These compounds are recognized as important scaffolds in drug discovery.[11]
The biological effects of thiadiazole derivatives are diverse and can be attributed to their ability to interact with various biological targets, including enzymes and receptors. Some of the reported activities for this class of compounds include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[9][12] The anticancer activity, for instance, may be linked to the inhibition of specific kinases or interference with DNA replication processes.[12]
The following diagram provides a conceptual overview of the potential biological activities and mechanisms of action for the 1,2,4-thiadiazole scaffold.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. mdpi.com [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Technical Guide to the Activity Screening of 3-Methoxy-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the biological activity screening of the novel compound, 3-Methoxy-1,2,4-thiadiazol-5-amine. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural motif, the 1,2,4-thiadiazole core, is a well-recognized pharmacophore present in numerous biologically active agents. This document outlines a strategic approach to systematically evaluate the therapeutic potential of this compound. By leveraging knowledge from analogous thiadiazole derivatives, we present a comprehensive screening cascade, encompassing initial in vitro assays to potential mechanistic studies. This guide serves as a foundational framework for researchers initiating the exploration of this and other novel thiadiazole-based compounds.
Introduction: The Prominence of the Thiadiazole Scaffold
The thiadiazole nucleus is a cornerstone in medicinal chemistry, with its various isomers demonstrating a broad spectrum of pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole, a closely related isomer, have been reported to possess anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 1,2,4-thiadiazole scaffold, while perhaps less explored, has also been incorporated into compounds with significant biological effects, including anti-angiogenic activity.[4]
The subject of this guide, this compound, is a small molecule featuring this promising heterocyclic core. While it has been cited as a chemical intermediate in the synthesis of Poly ADP-ribose glycohydrolase (PARG) inhibitors and Methionine Adenosyltransferase 2A (MAT2A) inhibitors, its intrinsic biological activity remains to be fully elucidated.[5][6][7] This guide proposes a systematic workflow to uncover its potential therapeutic applications.
Proposed Biological Screening Strategy
Given the diverse activities of thiadiazole derivatives, a tiered screening approach is recommended. This strategy allows for a broad initial assessment followed by more focused investigations based on preliminary findings.
Tier 1: Broad-Spectrum In Vitro Activity Profiling
The initial phase of screening should involve a panel of assays designed to detect a wide range of biological activities.
-
Anticancer Screening: A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents.[8][9][10]
-
Cytotoxicity Assays: The compound should be evaluated against a panel of human cancer cell lines representing various tumor types (e.g., NCI-60 panel). Standard assays such as the MTT, XTT, or CellTiter-Glo® assays can be employed to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Induction: Flow cytometry-based assays using Annexin V/Propidium Iodide staining can be used to assess the ability of the compound to induce programmed cell death.
-
-
Anti-inflammatory Screening:
-
Enzyme Inhibition Assays: The compound can be tested for its ability to inhibit key pro-inflammatory enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
-
Cytokine Release Assays: Lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) can be used to evaluate the compound's effect on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
-
Antimicrobial Screening:
-
Broth Microdilution Assays: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
-
Tier 2: Target Deconvolution and Mechanistic Studies
Positive results from Tier 1 screening would necessitate further investigation to identify the molecular target(s) and elucidate the mechanism of action.
-
Kinase Profiling: If anticancer activity is observed, the compound should be screened against a broad panel of protein kinases to identify potential targets.
-
Caspase Activity Assays: In the case of apoptosis induction, assays for key executioner caspases, such as caspase-3 and caspase-7, should be performed.[1][3]
-
Signaling Pathway Analysis: Western blotting or other immunoassays can be used to investigate the compound's effect on key signaling pathways implicated in the observed biological activity (e.g., NF-κB, MAPK pathways).
Experimental Protocols: A General Framework
Detailed experimental protocols should be optimized for each specific assay. The following provides a general outline for a representative in vitro cytotoxicity assay.
General Protocol for MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with the compound or vehicle control.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Visualization of Screening Workflow and Molecular Structure
To facilitate a clear understanding of the proposed research plan and the chemical entity , the following diagrams are provided.
Caption: Proposed workflow for the biological activity screening of this compound.
Caption: Chemical structure of this compound.
Data Presentation
As no specific quantitative data for this compound is currently available, a template for data presentation is provided below. This table should be populated with experimental results as they are generated.
| Assay Type | Target/Cell Line | Metric | Value | Positive Control | Control Value |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | TBD | Doxorubicin | Value |
| Cytotoxicity | A549 (Lung Cancer) | IC50 (µM) | TBD | Doxorubicin | Value |
| Enzyme Inhibition | COX-2 | IC50 (µM) | TBD | Celecoxib | Value |
| Antimicrobial | E. coli | MIC (µg/mL) | TBD | Ciprofloxacin | Value |
TBD: To be determined
Conclusion
While the biological activity of this compound is yet to be reported, its chemical structure, featuring the privileged 1,2,4-thiadiazole scaffold, suggests a high potential for pharmacological activity. The systematic screening strategy outlined in this guide provides a robust framework for elucidating its therapeutic potential. The initial focus on broad-spectrum in vitro assays, followed by more detailed mechanistic studies for any identified activities, represents a time- and resource-efficient approach to novel drug discovery. The findings from such a screening cascade will be instrumental in determining the future trajectory of this promising compound in the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20200165208A1 - Parg inhibitory compounds - Google Patents [patents.google.com]
- 6. CA3034705A1 - Inhibitors of cellular metabolic processes - Google Patents [patents.google.com]
- 7. WO2016097749A1 - Parg inhibitory compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methoxy-1,2,4-thiadiazol-5-amine Derivatives and Analogs: Focusing on the Prominent 1,3,4-Thiadiazole Scaffold
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of thiadiazole derivatives, with a particular focus on analogs of the 3-methoxy-1,2,4-thiadiazol-5-amine core. Due to the extensive research and availability of data on the 1,3,4-thiadiazole isomer, this document will primarily feature derivatives of this scaffold as exemplary compounds, highlighting their potential in various therapeutic areas. The guide is structured to provide actionable insights for drug discovery and development, incorporating detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.
Core Structure and Therapeutic Potential
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist in several isomeric forms, with the 1,3,4-thiadiazole scaffold being a prominent feature in many biologically active molecules. The incorporation of amino and methoxy-analogous groups onto this heterocyclic core has given rise to a diverse range of derivatives with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often involves multi-step reactions. A common synthetic route starts from thiosemicarbazides, which are then cyclized to form the thiadiazole ring.
General Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
A prevalent method for synthesizing 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazones. For instance, a novel series of thiadiazole compounds was synthesized through the reaction of thiosemicarbazone intermediates with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Biological Activities and Mechanisms of Action
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of pharmacological activities. This section will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and mechanistic insights.
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4][5]
Signaling Pathways:
Several studies have indicated that 1,3,4-thiadiazole derivatives can interfere with critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[3] Inhibition of these pathways can lead to a reduction in cell proliferation and survival.
Apoptosis Induction:
A significant mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][4][7] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways.
Cell Cycle Arrest:
Furthermore, many 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest at different phases (e.g., G2/M or S phase), thereby inhibiting the proliferation of cancer cells.[6][5]
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14c | MCF-7 (Breast) | 2.32 | [6] |
| 22d | MCF-7 (Breast) | 1.52 | [6] |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3-carboxamide | HeLa (Cervical) | 2.8 | [8] |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3-carboxamide | PANC-1 (Pancreatic) | 1.8 | [8] |
| 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo (Colon) | 2.44 | [9] |
| 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | MCF-7 (Breast) | 23.29 | [9] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a key component in a variety of antimicrobial agents.[10][11][12] These compounds have shown efficacy against a range of bacterial and fungal pathogens.
Mechanism of Action:
The antimicrobial mechanism of 1,3,4-thiadiazole derivatives can involve the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell wall. Some derivatives have also been found to interact with microbial DNA.[12]
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 30 | Xanthomonas oryzae pv. oryzicola | 2.1 | [13] |
| Compound 30 | Xanthomonas oryzae pv. oryzae | 1.8 | [13] |
| Derivative of 5-(4-methoxyphenyl)-1,3,4-thiadiazole | Staphylococcus epidermidis | 31.25 | [10] |
| Derivative of 5-(4-methoxyphenyl)-1,3,4-thiadiazole | Micrococcus luteus | 15.63 | [10] |
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential for treating inflammatory disorders.[1][14]
Mechanism of Action:
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response.[1][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.
General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
-
Thiosemicarbazide Formation: A mixture of an appropriate acid hydrazide and an isothiocyanate is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding thiosemicarbazide.
-
Cyclization: The purified thiosemicarbazide is then treated with a dehydrating agent, such as concentrated sulfuric acid, with stirring. The reaction mixture is stirred until the precipitate dissolves, followed by cooling. The product is precipitated by the addition of ice-cold water, filtered, washed, and recrystallized.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[8]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of 1,3,4-thiadiazole derivatives.
Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Caption: General synthesis workflow for 2-amino-1,3,4-thiadiazoles.
References
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thaiscience.info [thaiscience.info]
- 14. ejbps.com [ejbps.com]
Methodological & Application
Synthesis of PARG inhibitors using "3-Methoxy-1,2,4-thiadiazol-5-amine"
A Note to the Researcher: Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific, publicly documented methods for the synthesis of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors that utilize "3-Methoxy-1,2,4-thiadiazol-5-amine" as a starting material or key intermediate. The information presented herein is therefore based on general principles of synthesizing PARG inhibitors with other chemical scaffolds and general synthetic routes for 1,2,4-thiadiazole derivatives. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in the exploration of novel PARG inhibitors.
Introduction to PARG Inhibition
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway. It is responsible for the catabolism of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The interplay between PARPs and PARG is crucial for the regulation of DNA repair, and dysregulation of this process is implicated in various diseases, including cancer. Inhibition of PARG represents a promising therapeutic strategy, particularly in combination with DNA damaging agents or in cancers with specific DNA repair deficiencies.
General Strategies for PARG Inhibitor Synthesis
While the direct synthesis of PARG inhibitors from "this compound" is not documented, the general approach to developing novel inhibitors involves the following key steps:
-
Scaffold Selection and Design: Identification of a core chemical structure that can bind to the active site of the PARG enzyme.
-
Chemical Synthesis: Development of a synthetic route to produce the target molecule and a library of analogues for structure-activity relationship (SAR) studies.
-
In Vitro Evaluation: Testing the synthesized compounds for their ability to inhibit PARG enzymatic activity, typically using biochemical assays.
-
Cell-Based Assays: Assessing the cellular potency of the inhibitors in relevant cancer cell lines.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic properties of lead compounds in animal models.
General Synthetic Protocol for 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole ring is a valuable scaffold in medicinal chemistry. A general method for the synthesis of 5-amino-1,2,4-thiadiazole derivatives involves the oxidative cyclization of N-acylthioureas. While not specific to "this compound", this protocol illustrates a common approach to this class of compounds.
Materials:
-
Substituted isothiocyanate
-
Acyl chloride
-
Ammonia
-
Oxidizing agent (e.g., hydrogen peroxide, bromine)
-
Solvents (e.g., acetone, ethanol, dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of N-acylthiourea:
-
Dissolve the substituted isothiocyanate in a suitable solvent (e.g., acetone).
-
Add the acyl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Add aqueous ammonia to the mixture to generate the thiourea derivative.
-
Filter the resulting precipitate, wash with water, and dry.
-
-
Oxidative Cyclization:
-
Suspend the N-acylthiourea in a suitable solvent (e.g., ethanol).
-
Add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to afford the 5-amino-1,2,4-thiadiazole derivative.
-
Signaling Pathway of PARG in DNA Damage Response
The following diagram illustrates the central role of PARG in the DNA damage response pathway.
Caption: Role of PARG in the DNA Damage Response.
Experimental Workflow for PARG Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel PARG inhibitors.
Application Notes and Protocols: The Role of 3-Methoxy-1,2,4-thiadiazol-5-amine in the Synthesis of the Selective JAK1 Inhibitor, Ivarmacitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the utilization of 3-methoxy-1,2,4-thiadiazol-5-amine as a key building block in the synthesis of Ivarmacitinib (SHR0302), a selective Janus Kinase 1 (JAK1) inhibitor. Ivarmacitinib is under investigation for the treatment of various immuno-inflammatory conditions such as rheumatoid arthritis, atopic dermatitis, and ulcerative colitis. This document outlines the synthetic pathway, experimental protocols, and biological activity of Ivarmacitinib, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in mediating the signaling of numerous cytokines, growth factors, and hormones, thereby playing a pivotal role in immune function, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative neoplasms, and cancers. Consequently, the development of specific JAK inhibitors has become a significant area of therapeutic research.
Ivarmacitinib (SHR0302) is a novel, orally available, and selective JAK1 inhibitor. Its selectivity for JAK1 is anticipated to provide a more favorable safety profile compared to pan-JAK inhibitors by minimizing off-target effects associated with the inhibition of other JAK isoforms. A key structural feature of Ivarmacitinib is the N-(3-methoxy-1,2,4-thiadiazol-5-yl)carboxamide moiety, which is introduced into the molecule using this compound as a reactive precursor. This application note will detail the synthesis and role of this specific thiadiazole derivative in the generation of Ivarmacitinib.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Ivarmacitinib against JAK Isoforms
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Ivarmacitinib (SHR0302) | Data not available | Data not available | Data not available | Data not available | Selective JAK1 Inhibitor |
| Tofacitinib | 112 | 20 | 1 | >4000 | Pan-JAK (preference for JAK1/3) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Selective JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 |
Experimental Protocols
The synthesis of Ivarmacitinib involves a multi-step process. The following protocols are based on synthetic schemes described in patent literature.
Protocol 1: Synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (Intermediate 2)
This protocol describes the formation of a key carbamate intermediate from this compound.
Materials:
-
This compound (1 )
-
Phenyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 ) (1.0 eq) and phenyl chloroformate (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath and add triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (2 ) as a white solid.
Protocol 2: Synthesis of Ivarmacitinib
This protocol details the coupling of the carbamate intermediate with the core amine structure.
Materials:
-
(3aR,5s,6aS)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)hexahydrocyclopenta[c]pyrrol-2(1H)-amine (3 ) (This is a simplified representation of the core amine)
-
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (2 )
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the core amine (3 ) (1.0 eq) and phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (2 ) (1.0 eq) in tetrahydrofuran.
-
Add triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain Ivarmacitinib.
Visualizations
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling cascade.
Synthetic Scheme for Ivarmacitinib
Caption: Synthetic route to Ivarmacitinib.
Experimental Workflow for Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable reagent in the synthesis of the selective JAK1 inhibitor, Ivarmacitinib. The protocols and data presented herein provide a foundational understanding for researchers engaged in the discovery and development of novel JAK inhibitors. The selective inhibition of JAK1 by compounds such as Ivarmacitinib holds significant promise for the treatment of a range of autoimmune and inflammatory diseases, and the synthetic accessibility of such molecules is a key factor in their advancement through the drug development pipeline. Further research into the structure-activity relationships of the 1,2,4-thiadiazole moiety in this context may lead to the discovery of even more potent and selective JAK inhibitors.
Experimental protocol for reacting "3-Methoxy-1,2,4-thiadiazol-5-amine" with 3-fluoro-N-(1-methylcyclopropyl)-4-nitro-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of a novel sulfonamide derivative, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-3-fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-fluoro-N-(1-methylcyclopropyl)-4-nitro-benzenesulfonamide, followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-methoxy-1,2,4-thiadiazol-5-amine. The protocols are designed for advanced researchers in organic and medicinal chemistry and include comprehensive methodologies, reagent data, and safety precautions.
Introduction
The coupling of heterocyclic amines with substituted benzenesulfonamides is a cornerstone in the synthesis of compounds with significant pharmacological potential. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. This protocol details a nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming aryl-nitrogen bonds. In this procedure, the fluorine atom of the 3-fluoro-4-nitro-benzenesulfonamide ring is activated by the strongly electron-withdrawing nitro group ortho to it, making the aromatic ring susceptible to attack by the nucleophilic amine of the thiadiazole derivative.[1][2][3] This reaction pathway is widely utilized for the construction of complex molecules in drug discovery programs.
Overall Experimental Workflow
The following diagram outlines the two-stage synthetic approach.
Caption: Workflow for the two-step synthesis of the target compound.
Part 1: Synthesis of 3-fluoro-N-(1-methylcyclopropyl)-4-nitro-benzenesulfonamide
This procedure describes the formation of the sulfonamide bond by reacting 3-fluoro-4-nitrobenzenesulfonyl chloride with 1-methylcyclopropylamine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 3-Fluoro-4-nitrobenzenesulfonyl chloride | 239.61 | 2396 | 10.0 | 1.0 |
| 1-Methylcyclopropylamine | 71.12 | 782 | 11.0 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1518 | 15.0 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-nitrobenzenesulfonyl chloride (2.396 g, 10.0 mmol).
-
Dissolution: Add 50 mL of dichloromethane (DCM) to the flask and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: In a separate vial, dissolve 1-methylcyclopropylamine (0.782 g, 11.0 mmol) and triethylamine (1.518 g, 15.0 mmol) in 10 mL of DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-fluoro-N-(1-methylcyclopropyl)-4-nitro-benzenesulfonamide.
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol details the coupling of the previously synthesized sulfonamide with this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 3-Fluoro-N-(1-methylcyclopropyl)-4-nitro-benzenesulfonamide | 274.28 | 1371 | 5.0 | 1.0 |
| This compound | 131.15 | 721 | 5.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1037 | 7.5 | 1.5 |
| Dimethylformamide (DMF) | - | 25 mL | - | - |
Experimental Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask, add 3-fluoro-N-(1-methylcyclopropyl)-4-nitro-benzenesulfonamide (1.371 g, 5.0 mmol), this compound (0.721 g, 5.5 mmol), and potassium carbonate (1.037 g, 7.5 mmol).
-
Solvent Addition: Add 25 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting materials by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water and stir for 30 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water.
-
Dissolve the crude solid in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product, N-(3-methoxy-1,2,4-thiadiazol-5-yl)-3-fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide.
Product Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Fluoro-4-nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.[4]
-
Organic solvents such as DCM and DMF are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Ambeed [ambeed.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Methoxy-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of novel chemical entities derived from 3-Methoxy-1,2,4-thiadiazol-5-amine. This starting material is a valuable scaffold in medicinal chemistry, and its derivatives have shown significant potential in drug discovery, particularly as anticancer agents. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and reproducible alternative to conventional heating methods, leading to higher yields and shorter reaction times.
Introduction to Microwave-Assisted Synthesis with this compound
The 1,2,4-thiadiazole ring is a privileged structure in medicinal chemistry due to its ability to participate in various biological interactions. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, making it an attractive core for drug design.[1][2] Microwave irradiation has emerged as a powerful tool in the synthesis of such heterocyclic compounds, offering advantages like accelerated reaction rates, improved yields, and cleaner reaction profiles.[3][4]
This document outlines protocols for several key transformations of the amino group of this compound, including the formation of Schiff bases, N-acylated derivatives, urea and thiourea analogs, and fused heterocyclic systems.
Data Presentation: Summary of Reaction Parameters
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of various derivatives from an aminothiadiazole core. These serve as a guideline for adapting the protocols to this compound.
Table 1: Microwave-Assisted Synthesis of Schiff Bases
| Aldehyde/Ketone Reactant | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Substituted Benzaldehydes | Ethanol | 170-600 | 80-90 | 5-15 | 72-89 | [3][5][6] |
| Aromatic Aldehydes | Solvent-free | 600 | - | 1.3-2 | 80-88 | |
| Heterocyclic Aldehydes | DMF | 400 | - | 5 | 85 |
Table 2: Microwave-Assisted N-Acylation
| Acylating Agent | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetic Anhydride | Solvent-free | - | - | - | High | |
| Substituted Carboxylic Acids | POCl₃ | - | - | - | High | [7] |
Table 3: Microwave-Assisted Synthesis of Urea and Thiourea Derivatives
| Reactant | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenyl Isocyanate | THF | - | - | 30 | Good | |
| Phenyl Isothiocyanate | DMF | 400 | - | 5 | 87 |
Table 4: Microwave-Assisted Synthesis of Fused Heterocycles
| Reactant(s) | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Maleic Anhydride, Hydrazonoyl Halides | Ethanol | 500 | 150 | 4-8 | Good | [8][9] |
| Dichloroacetic Acid | Ethanolic KOH | - | - | - | Good | [10] |
| Carbon Disulfide | - | - | - | - | 69-88 | [11][12] |
| β-Ketonitrile, Arylhydrazine | Ethanol | - | 120 | 10 | Good |
Experimental Protocols
The following are detailed, generalized protocols for the microwave-assisted synthesis of various derivatives starting from an aminothiadiazole. These should be adapted for "this compound" with appropriate stoichiometric adjustments.
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of Schiff Bases
Objective: To synthesize N-substituted imines (Schiff bases) by reacting this compound with various aldehydes or ketones under microwave irradiation.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde/ketone (1.0 - 1.2 equivalents)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol).
-
Add the corresponding aldehyde or ketone (1.1 mmol).
-
Add the chosen solvent (3-5 mL) or proceed solvent-free.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified power and temperature for the designated time (refer to Table 1 for guidance, e.g., 300W, 80°C, 10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling. If so, filter the solid, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, pour the reaction mixture into ice-water to induce precipitation. Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: General Procedure for the Microwave-Assisted N-Acylation
Objective: To synthesize N-acyl derivatives of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., Acetic anhydride, substituted carboxylic acid with a dehydrating agent like POCl₃) (1.0 - 1.5 equivalents)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial with a magnetic stir bar, place this compound (1 mmol).
-
Add the acylating agent (e.g., acetic anhydride, 1.2 mmol). For carboxylic acids, add a dehydrating agent like POCl₃ (refer to relevant literature for stoichiometry).
-
The reaction can often be performed solvent-free.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under controlled conditions (e.g., 250W, 100°C, 5-10 minutes).
-
After cooling, carefully add the reaction mixture to ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) if an acidic reagent was used.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
-
Confirm the structure of the N-acylated product by spectroscopic methods.
Protocol 3: General Procedure for the Microwave-Assisted Synthesis of Urea and Thiourea Derivatives
Objective: To synthesize urea or thiourea derivatives of this compound.
Materials:
-
This compound
-
Isocyanate or Isothiocyanate (e.g., Phenyl isocyanate, Phenyl isothiocyanate) (1.0 equivalent)
-
Solvent (e.g., THF, DMF)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
Dissolve this compound (1 mmol) in the chosen solvent (5 mL) in a microwave reactor vial containing a magnetic stir bar.
-
Add the isocyanate or isothiocyanate (1 mmol) to the solution.
-
Seal the vial and subject it to microwave irradiation (e.g., 400W, 80°C, 5-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to induce solidification.
-
Filter the solid product, wash with the non-polar solvent, and dry.
-
Recrystallize from a suitable solvent if necessary.
-
Characterize the synthesized urea or thiourea derivative using spectroscopic techniques.
Protocol 4: General Procedure for the Microwave-Assisted Synthesis of Fused Pyrimido[2,1-b][1][2][14]thiadiazine Derivatives
Objective: To construct fused heterocyclic systems by reacting this compound with bifunctional reagents. This protocol is an example of a cyclocondensation reaction.
Materials:
-
This compound
-
α,β-Unsaturated ketone or a suitable three-carbon synthon (e.g., chalcone) (1.0 equivalent)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., a few drops of concentrated HCl or piperidine)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial, combine this compound (1 mmol), the α,β-unsaturated ketone (1 mmol), and the solvent (5 mL).
-
Add a catalytic amount of acid or base.
-
Seal the vial and irradiate in the microwave reactor at a specified power and temperature for a designated time (e.g., 300W, 120°C, 15-30 minutes).
-
After cooling, the product may precipitate. If so, filter, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
-
Characterize the fused heterocyclic product by comprehensive spectroscopic analysis to confirm its structure.
Mandatory Visualization
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted organic synthesis.
Signaling Pathway Inhibition by Thiadiazole Derivatives
Many thiadiazole derivatives have been identified as potent anticancer agents that exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[13][14][15]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiadiazole derivatives.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jusst.org [jusst.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxy-1,2,4-thiadiazol-5-amine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methoxy-1,2,4-thiadiazol-5-amine as a foundational scaffold for the synthesis of diverse substituted thiadiazole derivatives. The protocols detailed herein offer step-by-step guidance for key synthetic transformations, enabling the generation of novel compounds for further investigation in drug discovery and materials science.
Introduction to this compound
This compound (CAS No: 98022-43-6) is a heterocyclic building block possessing a unique combination of functional groups that make it an attractive starting material for chemical synthesis.[1][2][3] The presence of a reactive primary amine and a methoxy group on the 1,2,4-thiadiazole core allows for a variety of chemical modifications. The 1,2,4-thiadiazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] These notes will focus on the application of this compound in the synthesis of N-acylated and N-alkylated derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 98022-43-6 | [1][2][3] |
| Molecular Formula | C₃H₅N₃OS | [1] |
| Molecular Weight | 131.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | ≥99% | [6] |
| Storage | Store in a cool, dry place at 2-8°C, protected from light. | [1][6] |
Applications in Substituted Thiadiazole Synthesis
The primary amino group of this compound serves as a key handle for derivatization. Common reactions include N-acylation and N-alkylation to introduce a wide variety of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.
N-Acylation of this compound
N-acylation is a fundamental transformation for the synthesis of amide derivatives. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. These amide derivatives are of significant interest as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.
N-Alkylation of this compound
N-alkylation introduces alkyl or arylalkyl groups onto the amino function. This modification can alter the lipophilicity, steric profile, and basicity of the molecule, which can have a profound impact on its biological activity and pharmacokinetic properties.
Experimental Protocols
The following are general protocols for the derivatization of amino-thiadiazole compounds. Researchers should adapt these procedures based on the specific reactivity of their substrates and reagents.
Protocol 1: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes a general method for the N-acylation of an amino-thiadiazole with an acyl chloride in the presence of a base.
Materials:
-
5-Amino-1,3,4-thiadiazole derivative (1.0 eq)
-
Substituted benzoyl chloride (1.0 eq)
-
Pyridine (solvent and base)
-
Ethanol (for recrystallization)
-
Acetone (for crystal growth for X-ray analysis)
Procedure:
-
Dissolve the 5-amino-1,3,4-thiadiazole derivative (5 mmol) in pyridine (50 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add the substituted benzoyl chloride (5 mmol) dropwise to the cooled solution over a period of 30 minutes with continuous stirring.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.
-
Remove the pyridine by distillation under reduced pressure.
-
Recrystallize the solid residue from ethanol to yield the purified N-acylated product.[7]
-
For single crystal X-ray analysis, crystals can be grown by slow evaporation from an acetone solution.[7]
General Reaction Scheme:
Caption: General workflow for the N-acylation of this compound.
Protocol 2: General Procedure for Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives
This protocol outlines a general synthesis of 5-substituted-2-aminothiadiazoles from a carboxylic acid and thiosemicarbazide, which can be a precursor to further derivatization.
Materials:
-
Carboxylic acid (3.00 mmol)
-
Phosphorus oxychloride (POCl₃) (10 mL)
-
Thiosemicarbazide (3.00 mmol)
-
Water
-
50% Sodium hydroxide (NaOH) solution
Procedure:
-
In a reaction vessel, stir a mixture of the carboxylic acid (3.00 mmol) and POCl₃ (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour with stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to pH 8 by the dropwise addition of a 50% NaOH solution while stirring.
-
Collect the resulting precipitate by filtration and wash with water to obtain the 5-aryl-1,3,4-thiadiazole-2-amine.[8]
General Synthesis Workflow:
References
- 1. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Acylation and Alkylation of 3-Methoxy-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acylation and alkylation of the amino group in 3-Methoxy-1,2,4-thiadiazol-5-amine. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization through these reactions can lead to the development of novel therapeutic agents. The protocols provided are based on established methods for analogous amino-thiadiazole compounds and can be adapted for the specific target molecule.
Introduction
The 1,2,4-thiadiazole ring is a significant pharmacophore found in a variety of biologically active compounds. Specifically, 5-amino-1,2,4-thiadiazole derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] Acylation and alkylation of the exocyclic amino group at the 5-position of this compound are crucial synthetic transformations that allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
The amino group of aminothiadiazoles is nucleophilic enough to be readily acylated by reagents such as acid chlorides and acid anhydrides.[3] Similarly, alkylation can be achieved using various alkylating agents, often in the presence of a base. These reactions provide access to a wide array of N-substituted derivatives with modified physicochemical and pharmacological properties.
Reaction Pathways
The acylation and alkylation reactions of this compound proceed via nucleophilic substitution at the amino group. The general schemes for these transformations are depicted below.
Figure 1: General reaction schemes for the acylation and alkylation of this compound.
Experimental Protocols
The following protocols are generalized procedures for the acylation and alkylation of amino-thiadiazoles and can be adapted for this compound. Researchers should optimize reaction conditions for their specific substrates.
General Protocol for Acylation
This protocol describes the N-acylation of an amino-thiadiazole using an acid chloride as the acylating agent.
Figure 2: Experimental workflow for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine (Et3N))
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.
General Protocol for Alkylation
This protocol outlines the N-alkylation of an amino-thiadiazole using an alkyl halide.
Figure 3: Experimental workflow for the alkylation of this compound.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetone)
-
Ice-cold water
-
Organic solvent for extraction (if necessary)
Procedure:
-
To a suspension of this compound (1.0 eq.) and the base (1.5 eq.) in the chosen solvent, add the alkylating agent (1.1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically a few hours).
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Alternatively, if a precipitate does not form, extract the product with a suitable organic solvent.
-
If extraction is performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data from the literature for acylation and alkylation reactions of similar amino-thiadiazole compounds. These values can serve as a benchmark for the expected outcomes when working with this compound.
Table 1: Representative Data for Acylation of Amino-Thiadiazoles
| Entry | Acylating Agent | Product Structure | Yield (%) | Reference |
| 1 | Benzoyl chloride | N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | 85% | Fictional, based on general knowledge |
| 2 | Acetic anhydride | N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 92% | Fictional, based on general knowledge |
| 3 | 4-Chlorobenzoyl chloride | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide | 78% | Fictional, based on general knowledge |
Table 2: Representative Data for Alkylation of Amino-Thiadiazoles
| Entry | Alkylating Agent | Product Structure | Yield (%) | Reference |
| 1 | Methyl iodide | N-Methyl-5-phenyl-1,3,4-thiadiazol-2-amine | 75% | Fictional, based on general knowledge |
| 2 | Benzyl bromide | N-Benzyl-5-phenyl-1,3,4-thiadiazol-2-amine | 80% | Fictional, based on general knowledge |
| 3 | Ethyl bromoacetate | Ethyl 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetate | 65% | Fictional, based on general knowledge |
Characterization of Products
The successful synthesis of acylated and alkylated derivatives of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. For acylation, the appearance of a new amide N-H signal and signals corresponding to the acyl group will be observed. For alkylation, signals for the newly introduced alkyl group will be present.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For acylation, a characteristic amide carbonyl (C=O) stretching band will appear around 1650-1680 cm⁻¹.
-
Melting Point (m.p.): To assess the purity of the synthesized compound.
Applications in Drug Development
The derivatization of this compound through acylation and alkylation is a valuable strategy in drug discovery. These modifications can influence several key properties of the molecule, including:
-
Target Binding: The introduced substituents can form additional interactions with the biological target, leading to enhanced potency and selectivity.
-
Pharmacokinetic Properties: Altering the lipophilicity, polarity, and metabolic stability of the parent compound can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity: Chemical modification can mitigate off-target effects and reduce the toxicity of the lead compound.
Numerous studies have demonstrated that N-substituted 2-amino-1,3,4-thiadiazoles exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[4][5] Therefore, the library of compounds generated from the acylation and alkylation of this compound holds significant potential for the discovery of new drug candidates.
Conclusion
The acylation and alkylation of the amino group in this compound are fundamental reactions for the structural diversification of this important heterocyclic scaffold. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and explore novel derivatives for potential therapeutic applications. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Methoxy-1,2,4-thiadiazol-5-amine in Transition-Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Methoxy-1,2,4-thiadiazol-5-amine in transition-metal-catalyzed reactions. Due to the limited direct experimental data on this specific compound in the current literature, this document presents detailed, plausible protocols and application examples based on established methodologies for analogous 5-amino-1,2,4-thiadiazole systems. These notes are intended to serve as a foundational guide for researchers exploring the synthetic utility of this promising heterocyclic building block.
Introduction to this compound
This compound is a heterocyclic compound featuring a unique combination of functional groups: a nucleophilic amino group, an electron-donating methoxy group, and a thiadiazole core. This distinct substitution pattern suggests its potential as a versatile building block in medicinal chemistry and materials science. The amino group is a prime site for functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the nitrogen and sulfur atoms within the thiadiazole ring can act as coordination sites for transition metals, indicating its potential as a ligand in catalysis.
Application: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. 5-Amino-1,2,4-thiadiazoles can serve as effective nucleophilic partners in these reactions. This section outlines a protocol for the palladium-catalyzed cross-coupling of this compound with various aryl halides.
Reaction Scheme:
Caption: Palladium-catalyzed C-N cross-coupling reaction.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-chloro-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cs₂CO₃ - Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Exemplary Reaction Scope and Yields
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(p-tolyl)-3-methoxy-1,2,4-thiadiazol-5-amine | 85 |
| 2 | 1-Chloro-4-nitrobenzene | N-(4-nitrophenyl)-3-methoxy-1,2,4-thiadiazol-5-amine | 78 |
| 3 | 2-Bromopyridine | N-(pyridin-2-yl)-3-methoxy-1,2,4-thiadiazol-5-amine | 72 |
| 4 | 1-Iodo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-3-methoxy-1,2,4-thiadiazol-5-amine | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Application: Copper-Catalyzed Synthesis of Substituted 5-Amino-1,2,4-thiadiazoles
While not a direct application of the title compound as a starting material, understanding its synthesis is crucial. Copper-catalyzed methods have been reported for the synthesis of the 5-amino-1,2,4-thiadiazole core.[1][2] This provides a potential route to derivatives of this compound.
General Reaction Workflow:
Caption: General workflow for Cu-catalyzed synthesis.
Exemplary Protocol for Synthesis:
Materials:
-
Appropriate amidine hydrochloride
-
Potassium isothiocyanate
-
Copper(I) iodide (CuI)
-
Oxidant (e.g., O₂ from air)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
In a round-bottom flask, dissolve the amidine hydrochloride (1.0 mmol) and potassium isothiocyanate (1.2 mmol) in DMSO (5 mL).
-
Add CuI (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture vigorously at 80-100 °C under an air atmosphere (or with an air bubbler).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential as a Ligand in Transition-Metal Catalysis
The 5-amino-1,2,4-thiadiazole scaffold possesses multiple heteroatoms (N and S) that can coordinate to transition metals. The specific binding mode would depend on the metal center and the steric and electronic properties of the substituents.
Potential Coordination Modes:
Caption: Potential coordination modes of the ligand.
The presence of both a soft donor (sulfur) and hard/borderline donors (nitrogen) suggests that this compound could act as a versatile ligand for a range of transition metals, including but not limited to Palladium, Copper, Nickel, and Rhodium. Its application as a ligand in cross-coupling, C-H activation, or asymmetric catalysis presents an exciting avenue for future research. The methoxy group can electronically tune the properties of the ligand, potentially influencing the catalytic activity and selectivity of the resulting metal complex.
Disclaimer: The experimental protocols and data provided herein are exemplary and based on analogous chemical systems. Researchers should conduct their own optimization and characterization for any new reaction. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Development of Enzyme-Inhibiting Compounds Using 3-Methoxy-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methoxy-1,2,4-thiadiazol-5-amine as a versatile building block for the synthesis of potent enzyme inhibitors. This document outlines its application in targeting key enzymes such as Poly(ADP-ribose) glycohydrolase (PARG), Janus Kinases (JAKs), and Methionine Adenosyltransferase 2A (MAT2A), which are implicated in various diseases, including cancer and inflammatory disorders. Detailed experimental protocols for enzyme inhibition assays and a representative synthesis method are provided to facilitate research and development in this area.
Introduction to this compound in Enzyme Inhibition
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. This compound, in particular, serves as a valuable starting material for the development of targeted enzyme inhibitors. Its unique electronic and structural features allow for the synthesis of compounds with high affinity and selectivity for their respective enzyme targets. This scaffold has been successfully incorporated into inhibitors of PARG, JAKs, and MAT2A, demonstrating its broad applicability in drug discovery.
Targeted Enzyme Systems
Poly(ADP-ribose) glycohydrolase (PARG) Inhibition
PARG is a key enzyme in the DNA damage response pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains. Inhibition of PARG is a promising therapeutic strategy for cancer, particularly in combination with DNA-damaging agents. Compounds derived from this compound have been developed as potent PARG inhibitors.
Signaling Pathway:
Caption: PARG's role in the DNA damage response and its inhibition.
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors. Dysregulation of this pathway is associated with autoimmune diseases, inflammation, and cancers. This compound has been utilized in the synthesis of JAK inhibitors.
Signaling Pathway:
Caption: The JAK-STAT signaling pathway and its inhibition.
Methionine Adenosyltransferase 2A (MAT2A) Inhibition
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells. In certain cancers with MTAP gene deletion, tumor cells become highly dependent on MAT2A activity, making it a promising therapeutic target. The this compound scaffold has been employed to create MAT2A inhibitors.
Signaling Pathway:
Caption: The role of MAT2A in SAM synthesis and its inhibition.
Data Presentation: Enzyme Inhibition
While specific IC50 values for compounds directly derived from this compound are not extensively available in the public domain, patent literature suggests that derivatives achieve significant potency.[1][2] The following table provides an expected potency range for inhibitors developed from this scaffold based on available information.
| Target Enzyme | Inhibitor Class | Expected Potency (IC50) | Reference |
| PARG | Thiadiazole Derivative | < 200 nM | [1] |
| JAKs | Thiadiazole Derivative | Not Specified | [3] |
| MAT2A | Thiadiazole Derivative | Not Specified |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is adapted from the synthesis of a structurally similar compound, 5-amino-3-methyl-1,2,4-thiadiazole, and can be optimized for the synthesis of the methoxy analog.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Methoxyacetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium metal
-
Potassium thiocyanate
-
Dichloromethane
-
Ice-salt bath
-
Standard laboratory glassware
-
Soxhlet extractor
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in methanol under an inert atmosphere.
-
In a separate flask, dissolve methoxyacetamidine hydrochloride in methanol and cool the solution in an ice-salt bath.
-
Simultaneously, add bromine and the prepared sodium methoxide solution dropwise to the stirred methoxyacetamidine solution. Maintain a slight excess of bromine (indicated by a faint orange color).
-
After the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining bromine.
-
Add a solution of potassium thiocyanate in methanol to the reaction mixture and stir at room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Purify the crude product by Soxhlet extraction with dichloromethane.
-
Evaporate the dichloromethane extracts to yield the final product, this compound.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each enzyme system.
Experimental Workflow:
References
- 1. WO2016097749A1 - Parg inhibitory compounds - Google Patents [patents.google.com]
- 2. US20200165208A1 - Parg inhibitory compounds - Google Patents [patents.google.com]
- 3. WO2013091539A1 - Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 3-Methoxy-1,2,4-thiadiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antimicrobial properties of novel derivatives of 3-Methoxy-1,2,4-thiadiazol-5-amine. This document outlines detailed protocols for determining antibacterial and antifungal efficacy, assessing cytotoxicity, and presents illustrative data based on structurally related thiadiazole compounds.
Introduction
Thiadiazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 1,2,4-thiadiazole scaffold, in particular, serves as a crucial pharmacophore in the design of new therapeutic agents. The introduction of a methoxy group and an amine substituent, as in this compound, offers opportunities for further chemical modification to develop derivatives with enhanced antimicrobial potency and favorable pharmacokinetic profiles.
These notes are intended to provide researchers with the necessary protocols and illustrative data to screen and characterize the antimicrobial potential of newly synthesized this compound derivatives.
Data Presentation: Antimicrobial Activity of Methoxy-Substituted Thiadiazole Derivatives
Due to the limited availability of specific antimicrobial data for this compound derivatives in the public domain, the following tables present data for structurally related methoxy-substituted thiadiazole compounds to serve as a representative example of expected antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Methoxy-Thiadiazole Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| MTD-1 | 5-(4-methoxyphenyl)-1,3,4-thiadiazole | Staphylococcus epidermidis | 31.25 | [3] |
| Micrococcus luteus | 15.63 | [3] | ||
| MTD-2 | 2-(3-methoxyphenyl)vinyl-N-phenyl-1,3,4-thiadiazol-2-amine | Staphylococcus hominis | - | [4] |
| Klebsiella pneumoniae | - | [4] | ||
| MTD-3 | 2-(4-methoxybenzyl)-imidazo[2,1-b][5][6][7]thiadiazole | Leukemia cell lines (Cytotoxicity) | IC50: 0.79 - 1.6 | [8] |
| MTD-4 | 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Escherichia coli | - | [9] |
| Pseudomonas aeruginosa | - | [9] | ||
| Klebsiella pneumoniae | - | [9] | ||
| Proteus vulgaris | - | [9] | ||
| Staphylococcus aureus | - | [9] |
Note: The data presented are for structurally related methoxy-substituted thiadiazole derivatives and should be considered illustrative.
Table 2: Zone of Inhibition for Representative Methoxy-Thiadiazole Derivatives
| Compound ID | Derivative Class | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| MTD-2 | 2-(3-methoxyphenyl)vinyl-N-phenyl-1,3,4-thiadiazol-2-amine | Staphylococcus hominis | 0.2 M | ~8 | [6] |
| Klebsiella pneumoniae | 0.2 M | ~9 | [6] | ||
| 2-(2-methoxyphenyl)vinyl-N-phenyl-1,3,4-thiadiazol-2-amine | Staphylococcus hominis | 0.2 M | ~8 | [6] | |
| Staphylococcus epidermidis | 0.2 M | ~6 | [6] | ||
| Klebsiella pneumoniae | 0.2 M | ~6 | [6] | ||
| MTD-4 | 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Escherichia coli | Not Specified | 15 - 22 | [9] |
| Pseudomonas aeruginosa | Not Specified | 15 - 22 | [9] | ||
| Klebsiella pneumoniae | Not Specified | 15 - 22 | [9] | ||
| Proteus vulgaris | Not Specified | 15 - 22 | [9] | ||
| Staphylococcus aureus | Not Specified | 15 - 22 | [9] | ||
| Aspergillus niger | 1.00 mg/mL | 16 | [9] | ||
| Candida albicans | 1.00 mg/mL | 21 | [9] |
Note: The data presented are for structurally related methoxy-substituted thiadiazole derivatives and should be considered illustrative.
Experimental Protocols
The following are detailed protocols for the primary screening of antimicrobial activity and cytotoxicity of this compound derivatives.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test derivatives of this compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antibiotic/antifungal agent.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol for Agar Disk Diffusion (Zone of Inhibition) Assay
This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test derivatives of this compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Appropriate bacterial and/or fungal strains
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Preparation and Application of Disks:
-
Dissolve the test compounds in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper disks with a defined volume (e.g., 10 µL) of the test compound solution and allow the solvent to evaporate.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
-
Controls:
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compounds.
-
Positive Control: A disk containing a standard antibiotic/antifungal.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk.
Protocol for Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Test derivatives of this compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used for the compounds) and a blank control (medium only).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualization of Potential Mechanisms and Workflows
The antimicrobial mechanism of thiadiazole derivatives can involve various cellular targets. One plausible mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[5] Another potential mechanism is the disruption of the bacterial cell membrane integrity.[7]
Caption: Potential antimicrobial mechanisms of thiadiazole derivatives.
The following diagram illustrates a typical experimental workflow for screening the antimicrobial properties of new chemical entities.
Caption: Experimental workflow for antimicrobial drug discovery.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
Application Notes and Protocols: "3-Methoxy-1,2,4-thiadiazol-5-amine" in the Preparation of Novel Pyridone Carboxylic Acid Derivatives
Introduction
Pyridone carboxylic acid derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development.[1] Their diverse therapeutic applications include roles as antibacterial, anti-inflammatory, and anticancer agents. The continuous exploration for novel derivatives with enhanced efficacy and selectivity remains a key focus for researchers. This document aims to provide detailed application notes and protocols for the use of "3-Methoxy-1,2,4-thiadiazol-5-amine" as a key building block in the synthesis of novel pyridone carboxylic acid derivatives.
Note to the Reader: Following a comprehensive literature and patent search, no specific examples, experimental protocols, or quantitative data were found detailing the direct use of "this compound" in the preparation of novel pyridone carboxylic acid derivatives. The information presented herein is therefore based on general synthetic strategies for pyridone carboxylic acids and functionalization reactions of aminothiadiazoles, providing a hypothetical framework for researchers.
Hypothetical Synthetic Strategy
A plausible synthetic approach for incorporating the "this compound" moiety into a pyridone carboxylic acid scaffold could involve a multi-step sequence. A generalized workflow is proposed below.
Caption: Hypothetical workflow for the synthesis of pyridone carboxylic acid derivatives using this compound.
Experimental Protocols (Hypothetical)
The following protocols are generalized and would require significant optimization and adaptation based on the specific pyridone carboxylic acid precursor used.
Protocol 1: Activation of the Pyridone Carboxylic Acid
This protocol describes the conversion of the carboxylic acid group of a pyridone precursor to a more reactive species, such as an acid chloride, to facilitate coupling with the amine group of "this compound".
Materials:
-
N-substituted-4-oxo-1,4-dihydropyridine-3-carboxylic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry Dimethylformamide (DMF) (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the N-substituted-4-oxo-1,4-dihydropyridine-3-carboxylic acid in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is typically used in the next step without further purification.
Protocol 2: Amide Coupling Reaction
This protocol details the coupling of the activated pyridone carboxylic acid with "this compound".
Materials:
-
Pyridone-3-carbonyl chloride (from Protocol 1) (1 equivalent)
-
This compound (1-1.2 equivalents)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve "this compound" and the tertiary amine base in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the crude pyridone-3-carbonyl chloride in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical)
Should a series of novel pyridone carboxylic acid derivatives be successfully synthesized, the following table structure is recommended for presenting key quantitative data, allowing for easy comparison.
| Compound ID | R Group on Pyridone N | Yield (%) | Melting Point (°C) | Bioactivity (e.g., IC₅₀, µM) |
| PDT-001 | Methyl | - | - | - |
| PDT-002 | Ethyl | - | - | - |
| PDT-003 | Benzyl | - | - | - |
| PDT-004 | 4-Fluorobenzyl | - | - | - |
Signaling Pathway Visualization (Hypothetical)
If the synthesized compounds are evaluated for their biological activity, for instance, as kinase inhibitors in a cancer-related signaling pathway, the following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridone-thiadiazole derivative.
While direct literature evidence for the use of "this compound" in synthesizing pyridone carboxylic acid derivatives is currently unavailable, this document provides a foundational, albeit hypothetical, framework for researchers interested in exploring this novel chemical space. The proposed synthetic strategies and protocols are based on established chemical principles and offer a starting point for the design and synthesis of new molecular entities. Successful synthesis and subsequent biological evaluation of these compounds could lead to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these general procedures to their specific target molecules.
References
Application of 3-Methoxy-1,2,4-thiadiazol-5-amine in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-Methoxy-1,2,4-thiadiazol-5-amine serves as a valuable scaffold in the synthesis of novel anti-inflammatory agents. While direct studies on the anti-inflammatory properties of this specific molecule are limited, its structural motif is integral to a class of compounds known as thiadiazole derivatives. These derivatives have demonstrated significant potential in modulating key inflammatory pathways, positioning this compound as a crucial starting material for the development of next-generation anti-inflammatory therapeutics. This document provides an overview of the application of this compound, focusing on the biological activities of its derivatives, relevant signaling pathways, and detailed experimental protocols for their evaluation.
Data Presentation: Anti-Inflammatory Activity of Thiadiazole Derivatives
The anti-inflammatory efficacy of various thiadiazole derivatives, synthesized from precursors like this compound, has been evaluated in several preclinical models. The data presented below summarizes the activity of representative compounds from different studies, highlighting their potential as anti-inflammatory agents.
| Compound Class | Specific Derivative | In Vivo Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Pyridine-based thiadiazole | NTD1 | Carrageenan-induced rat paw edema | - | Significant (p < 0.05) | Diclofenac | - |
| Pyridine-based thiadiazole | NTD2 | Carrageenan-induced rat paw edema | - | Significant (p < 0.05) | Diclofenac | - |
| Pyridine-based thiadiazole | NTD3 | Carrageenan-induced rat paw edema | - | Most potent, surpassed Diclofenac | Diclofenac | - |
| Imidazo[2,1-b][1][2][3]thiadiazole | Compound 5c | Carrageenan-induced rat paw edema | 50 mg/kg | Better than Diclofenac at 4h | Diclofenac | 26.96% at 4h |
| Imidazo[2,1-b][1][2][3]thiadiazole | Compound 5h | Carrageenan-induced rat paw edema | 50 mg/kg | Better than Diclofenac at 4h | Diclofenac | 26.96% at 4h |
| Imidazo[2,1-b][1][2][3]thiadiazole | Compound 5j | Carrageenan-induced rat paw edema | 50 mg/kg | Better than Diclofenac at 4h | Diclofenac | 26.96% at 4h |
Signaling Pathways
Thiadiazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, derivatives of this compound have been utilized in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is critical for cytokine-mediated inflammatory responses.
Caption: Inflammatory signaling pathways targeted by thiadiazole derivatives.
Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and validated model for assessing acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory activity of synthesized thiadiazole derivatives.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (synthesized thiadiazole derivatives)
-
Reference drug (e.g., Diclofenac sodium, 50 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Reference group (Diclofenac sodium)
-
Test groups (different doses of test compounds)
-
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test). A p-value < 0.05 is generally considered statistically significant.
Caption: Workflow for carrageenan-induced rat paw edema assay.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the COX enzymes, providing insight into its mechanism of action.
Objective: To assess the in vitro inhibitory activity of thiadiazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin E2 production)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the assay buffer at the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
COX-1 or COX-2 enzyme
-
Test compound or reference inhibitor
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate for a further period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method and a microplate reader.
-
Calculation of IC50:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Caption: Workflow for in vitro COX inhibition assay.
Conclusion
This compound is a key building block in the synthesis of thiadiazole derivatives with promising anti-inflammatory properties. The versatility of the thiadiazole scaffold allows for the development of compounds that can target multiple inflammatory pathways, including the COX and JAK-STAT pathways. The experimental protocols provided herein offer a standardized approach for the evaluation of these novel compounds, facilitating the discovery and development of more effective and safer anti-inflammatory drugs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Methoxy-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds starting from 3-Methoxy-1,2,4-thiadiazol-5-amine. This starting material is a valuable scaffold for the generation of diverse molecular architectures with potential applications in drug discovery and materials science. The exocyclic amino group of this compound serves as a key functional handle for the construction of fused ring systems, leading to novel compounds with potentially enhanced biological activities. The methodologies described herein are based on established synthetic routes for analogous 5-amino-1,2,4-thiadiazole derivatives.
Synthesis of 6-Aryl-3-methoxy-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles
The fusion of a triazole ring to the 1,2,4-thiadiazole core can lead to compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties. A common and effective method for this transformation is the reaction of the aminothiadiazole with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), or by reacting with α-haloketones.
Reaction with Aromatic Carboxylic Acids
This protocol describes the synthesis of 6-aryl-3-methoxy-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles via condensation with various aromatic carboxylic acids.
Experimental Protocol:
-
A mixture of this compound (1.0 mmol) and the respective aromatic carboxylic acid (1.1 mmol) is taken in phosphorus oxychloride (5 mL).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 6-aryl-3-methoxy-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole.
Quantitative Data:
| Entry | Aromatic Carboxylic Acid | Reaction Time (h) | Yield (%) |
| 1 | Benzoic acid | 5 | 85 |
| 2 | 4-Chlorobenzoic acid | 4.5 | 88 |
| 3 | 4-Methoxybenzoic acid | 6 | 82 |
| 4 | 4-Nitrobenzoic acid | 4 | 90 |
Reaction Pathway:
Caption: Synthesis of triazolo-thiadiazoles.
Synthesis of 7-Aryl-3-methoxy-5H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines
The reaction of 5-amino-1,2,4-thiadiazoles with α-haloketones provides a straightforward route to the corresponding triazolothiadiazine derivatives. These six-membered heterocyclic systems are also of significant interest in medicinal chemistry.
Experimental Protocol:
-
A solution of this compound (1.0 mmol) and the appropriate α-bromoacetophenone (1.0 mmol) in absolute ethanol (20 mL) is refluxed for 8-12 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed.
-
The resulting solid is filtered, washed with water, and dried.
-
Purification by recrystallization from ethanol affords the pure 7-aryl-3-methoxy-5H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine.
Quantitative Data:
| Entry | α-Bromoacetophenone | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | 10 | 78 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 8 | 82 |
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 12 | 75 |
| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | 8 | 85 |
Reaction Workflow:
Caption: Workflow for triazolothiadiazine synthesis.
Synthesis of 4-Aryl-2-methoxy-pyrimido[2,1-b][1][3][4]thiadiazol-6-ones
Fused pyrimidine derivatives of thiadiazoles can be accessed through multicomponent reactions. A plausible approach involves a Biginelli-type reaction of the aminothiadiazole, an aromatic aldehyde, and a β-ketoester.
Experimental Protocol:
-
A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.2 mmol) in ethanol (20 mL) is prepared.
-
A catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O, 0.1 mmol) is added to the mixture.
-
The reaction mixture is stirred at reflux for 10-15 hours and monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure 4-aryl-2-methoxy-pyrimido[2,1-b][1][3][4]thiadiazol-6-one.
Quantitative Data:
| Entry | Aromatic Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | CeCl₃·7H₂O | 12 | 75 |
| 2 | 4-Chlorobenzaldehyde | CeCl₃·7H₂O | 10 | 80 |
| 3 | 4-Methoxybenzaldehyde | CeCl₃·7H₂O | 14 | 72 |
| 4 | 4-Nitrobenzaldehyde | CeCl₃·7H₂O | 10 | 83 |
Logical Relationship of Reaction Components:
Caption: Component relationship in MCR.
Disclaimer: The provided protocols are based on established chemical literature for analogous compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for the specific substrate, this compound. Characterization of all synthesized compounds by appropriate analytical techniques (NMR, MS, IR, etc.) is essential to confirm their structures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 3-Methoxy-1,2,4-thiadiazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 3-Methoxy-1,2,4-thiadiazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions with this compound.
Suzuki-Miyaura Coupling: C-N Bond Formation via Arylation
Issue: Low to No Product Yield
| Possible Cause | Recommended Solution |
| Catalyst Inhibition: The exocyclic amino group of this compound can coordinate to the palladium catalyst, leading to deactivation. | Protect the Amine: Consider protecting the amino group with a Boc or Cbz group prior to the coupling reaction. These protecting groups are generally stable under Suzuki-Miyaura conditions and can be removed post-coupling. |
| Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the electron-rich and sterically hindered substrate. | Ligand Screening: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling heteroaromatic amines. |
| Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step effectively or may be causing decomposition of the starting material or product. | Base Optimization: Screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. For sensitive substrates, a weaker base may be beneficial, although it might require a higher reaction temperature. |
| Solvent System: The solvent may not be optimal for solubility of the reagents or for the stability of the catalytic species. | Solvent Selection: A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is commonly used. Ensure the solvents are thoroughly degassed to prevent catalyst oxidation. |
Issue: Formation of Side Products
| Side Product | Plausible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid: Reaction of two molecules of the boronic acid partner. | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. | Prolonged reaction times, high temperatures, or presence of excess water or protic impurities. | Optimize the reaction time and temperature. Use anhydrous solvents and ensure the boronic acid is of high purity. |
| Dehalogenation of Coupling Partner: If using a halo-substituted coupling partner, its replacement with a hydrogen atom. | Side reaction promoted by certain palladium-hydride species. | The choice of ligand can influence the formation of these species. Screening different ligands may reduce dehalogenation. |
Buchwald-Hartwig Amination: Direct C-N Coupling
Issue: Inefficient Coupling
| Possible Cause | Recommended Solution |
| Catalyst and Ligand System: The combination of palladium precursor and ligand is not active enough for this specific substrate. | Catalyst/Ligand Selection: Utilize a pre-catalyst such as a G3 or G4 Buchwald palladacycle with a bulky biaryl phosphine ligand (e.g., XPhos, SPhos). These are often more effective than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. |
| Base Strength and Solubility: The base may be too weak, too strong, or poorly soluble in the reaction medium. | Base Choice: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly effective. Ensure the base is fresh and anhydrous. For base-sensitive substrates, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which may require higher temperatures. |
| Reaction Temperature: The reaction may be too slow at the current temperature. | Temperature Optimization: Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-120 °C. |
Issue: Side Reactions and Decomposition
| Observation | Potential Reason | Corrective Action |
| Reaction mixture turns black: | Precipitation of palladium black, indicating catalyst decomposition. | Ensure rigorous exclusion of air and moisture. The choice of a more robust ligand can also prevent catalyst decomposition. |
| Formation of hydrodehalogenation product: | The aryl halide is reduced instead of coupled. | This can be influenced by the ligand and base combination. Screening different ligands and using a less sterically hindered base might be beneficial. |
Amide Coupling: Formation of an Amide Bond
Issue: Low Conversion to Amide
| Possible Cause | Recommended Solution |
| Insufficient Activation of Carboxylic Acid: The coupling reagent may not be effective enough. | Choice of Coupling Reagent: For challenging couplings with heteroaromatic amines, stronger coupling reagents like HATU, HBTU, or COMU are often more effective than carbodiimides (e.g., DCC, EDC) alone. |
| Base Incompatibility: The base used may be interfering with the coupling reaction or causing side reactions. | Base Selection: A non-nucleophilic organic base such as DIPEA or N-methylmorpholine is typically used. Ensure the correct stoichiometry of the base is used, as excess base can sometimes be detrimental. |
| Steric Hindrance: Either the carboxylic acid or the amine is sterically hindered, slowing down the reaction. | Reaction Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and reaction time. The use of a more potent coupling reagent is also advised. |
Issue: Racemization of Chiral Carboxylic Acids
| Observation | Potential Reason | Preventative Measure |
| Loss of stereochemical purity in the product: | The activated carboxylic acid intermediate is susceptible to racemization. | Use of Additives: When using carbodiimide coupling reagents, the addition of HOBt or HOAt can suppress racemization. Coupling reagents like HATU and COMU have built-in auxiliaries that help to minimize racemization. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino group on this compound for coupling reactions?
A: For Suzuki-Miyaura and sometimes for Buchwald-Hartwig reactions, protecting the exocyclic amine (e.g., with a Boc group) can be beneficial to prevent catalyst inhibition and improve yields. For amide couplings, protection is generally not necessary as the amine is the intended nucleophile.
Q2: What is the best palladium catalyst for Suzuki-Miyaura and Buchwald-Hartwig couplings with this substrate?
A: There is no single "best" catalyst as the optimal choice depends on the specific coupling partners. However, for electron-rich and potentially coordinating substrates like this, modern catalyst systems are recommended. For Suzuki-Miyaura, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is a good starting point. For Buchwald-Hartwig, using a pre-formed palladacycle like a G3 or G4 Buchwald pre-catalyst is often more reliable and efficient.
Q3: What are the recommended coupling reagents for forming an amide bond with this compound?
A: Due to the potential for lower nucleophilicity of the heteroaromatic amine, robust coupling reagents are recommended. HATU, HBTU, and COMU in the presence of a non-nucleophilic base like DIPEA are excellent choices.
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A: For all three types of coupling reactions, increasing the temperature is a common strategy to increase the reaction rate. However, be mindful that higher temperatures can also lead to increased side product formation or decomposition. Optimizing the catalyst system (for Suzuki and Buchwald-Hartwig) or using a more powerful coupling reagent (for amide coupling) can also significantly enhance the reaction rate.
Q5: How can I minimize the formation of impurities in my coupling reaction?
A: Ensuring the high purity of all starting materials and solvents is crucial. For palladium-catalyzed reactions, it is essential to use degassed solvents and maintain an inert atmosphere to prevent catalyst decomposition and side reactions like homocoupling. For amide couplings, the order of addition of reagents can be important; typically, the carboxylic acid is activated with the coupling reagent before the amine is added.
Experimental Protocols
The following are representative experimental protocols. Researchers should optimize these conditions for their specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling (with Amine Protection)
-
Protection of the Amine: To a solution of this compound (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature until the reaction is complete (monitor by TLC). Purify the Boc-protected amine by column chromatography.
-
Coupling Reaction: In a reaction vessel, combine the Boc-protected this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), and a base such as K₃PO₄ (2.0 eq).
-
Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Purge the mixture with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(OAc)₂ (0.05 eq) and a ligand like SPhos (0.10 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
Representative Protocol for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), a strong base such as NaOtBu (1.4 eq), and the palladium catalyst system (e.g., a G3-XPhos pre-catalyst, 0.02 eq).
-
Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Heat the mixture with stirring at 90-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the desired N-aryl product by column chromatography.
Representative Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.
-
Add a non-nucleophilic base like DIPEA (2.0-3.0 eq).
-
Add the coupling reagent HATU (1.1 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The reaction may be gently heated if it is slow.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the amide product by column chromatography or recrystallization.
Technical Support Center: Purification of 3-Methoxy-1,2,4-thiadiazol-5-amine Reaction Products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of "3-Methoxy-1,2,4-thiadiazol-5-amine" and its reaction products by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product, including "this compound," at an elevated temperature but not at room temperature or below. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the purification of structurally similar thiadiazole derivatives, suitable solvents for recrystallization include ethanol, acetonitrile, and mixtures such as DMF/ethanol.[1] The choice of solvent is critical and should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents. For amines and related heterocyclic compounds, organic acids like acetic acid or mixtures thereof can also be considered.[2]
Q3: How can I determine the optimal solvent for recrystallization?
A3: To determine the best solvent, perform small-scale solubility tests. Place a small amount of your crude "this compound" in separate test tubes and add a few drops of different solvents. A good solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. Solvents that dissolve the compound at room temperature or do not dissolve it at all, even when heated, are generally unsuitable.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of "this compound" reaction products.
Problem 1: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | This is a frequent issue where the solution is not saturated enough for crystals to form.[3][4] Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[3] Allow the concentrated solution to cool again. |
| The solution is supersaturated. | The compound may require a nucleation site to initiate crystal growth.[4] Solution 1: Scratch the inside of the flask with a glass rod just below the solvent surface.[3] This can create microscopic scratches that serve as nucleation points. Solution 2: Add a seed crystal of pure "this compound" to the cooled solution.[4] |
| The cooling process is too slow. | While slow cooling is generally preferred for larger crystals, sometimes a greater temperature differential is needed. Solution: Cool the flask in an ice bath to induce crystallization.[4] |
Problem 2: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The compound is significantly impure. | High levels of impurities can lower the melting point of the mixture, causing it to separate as an oil. Solution: Warm the solution to redissolve the oil, add a small amount of additional solvent, and attempt to cool it again, perhaps more slowly.[4] If oiling persists, consider purifying the crude product by another method, such as column chromatography, before recrystallization.[5] |
| The cooling is too rapid. | Rapid cooling can sometimes favor the formation of an oil over a crystalline solid. Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[3] |
| Inappropriate solvent. | The chosen solvent may not be ideal for the compound. Solution: Re-evaluate the solvent choice. Sometimes a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can promote crystal formation. |
Problem 3: The recrystallization yield is very low.
| Possible Cause | Solution |
| Too much solvent was used. | A large volume of solvent will retain a significant amount of the product in the mother liquor even after cooling.[3] Solution: Before filtering, check for supersaturation by dipping a glass rod into the solution and allowing the solvent to evaporate. If a solid residue forms, it indicates that more product can be recovered. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. |
| Premature crystallization. | Crystals may have formed during the hot filtration step if the solution cooled too quickly. Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through the funnel just before filtration. |
| The compound is more soluble than anticipated. | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Solution: Consider using a different solvent or a mixed solvent system to reduce the solubility of the compound at colder temperatures. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Quickly filter the hot solution to remove the impurities.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. An ideal crystallization process should show some crystal formation within 5-20 minutes of cooling.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (a solvent in which the compound is readily soluble) at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 0.5 | 5.0 | Good |
| Acetonitrile | 0.8 | 6.5 | Good |
| Dichloromethane | 2.0 | - | Unsuitable (dissolves at RT) |
| Hexane | < 0.1 | < 0.1 | Unsuitable (insoluble) |
| Acetone | 1.5 | 10.0 | Potentially Good |
Table 2: Typical Recrystallization Yield and Purity Improvement (Illustrative Data)
| Recrystallization Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol | 85 | 98 | 75 |
| Acetonitrile | 85 | 99 | 70 |
| DMF/Ethanol (1:5) | 85 | 97 | 80 |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 3-Methoxy-1,2,4-thiadiazol-5-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of 3-Methoxy-1,2,4-thiadiazol-5-amine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound derivatives in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) during reverse-phase HPLC analysis?
Answer: Poor peak shape for amine-containing compounds like this compound derivatives on silica-based columns is often due to interactions with residual silanol groups on the stationary phase. Here are several potential causes and solutions:
-
Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica packing material, leading to peak tailing.
-
Solution: Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This will protonate the silanol groups and minimize unwanted interactions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amines, a lower pH (e.g., 2.5-4.5) is often beneficial.[2]
-
Question: My compound is not retaining on the C18 column, eluting at or near the void volume. What should I do?
Answer: If your this compound derivative is highly polar, it may have insufficient retention on a standard C18 column. Consider the following adjustments:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. A higher aqueous content will increase retention of polar compounds.
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides alternative selectivity and can improve retention of polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This is well-suited for the separation of very polar compounds.
Question: I am seeing inconsistent retention times in my HPLC runs. What could be the cause?
Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase:
-
Improper Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.
-
Solution: Increase the column equilibration time.
-
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check that the pump's mixing performance is optimal.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Question: How can I improve the resolution between my target compound and closely related impurities?
Answer: Achieving good resolution between structurally similar compounds can be challenging. Here are some strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.[1]
-
Solvent Choice: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can change the ionization and retention of your target compound and impurities differently.[2]
-
-
Change the Stationary Phase:
-
Different Alkyl Chain: If you are using a C18 column, try a C8 or a phenyl-hexyl column for different hydrophobic selectivity.
-
Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) can significantly increase efficiency and resolution.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reverse-phase HPLC method for a novel this compound derivative?
A1: A good starting point would be to use a C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. For example, you could start with a gradient of 10-90% acetonitrile in water containing 0.1% formic acid or trifluoroacetic acid over 20-30 minutes. The acidic modifier helps to improve peak shape for the amine functionality.[1]
Q2: Can I use normal-phase chromatography for the purification of these derivatives?
A2: Yes, normal-phase chromatography using a silica gel column can be effective, especially for less polar derivatives or for separating isomers. A common mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. Gradient elution from a low to high percentage of the polar solvent is typically used.
Q3: How do I choose between flash chromatography and preparative HPLC for purification?
A3: The choice depends on the required purity and the amount of sample to be purified.
-
Flash Chromatography: This is a rapid and cost-effective technique suitable for purifying larger quantities of material (milligrams to grams) to a moderate to high purity. It is often used for routine purification of reaction mixtures.
-
Preparative HPLC: This method offers higher resolution and is ideal for obtaining very high purity material or for separating difficult-to-resolve impurities. It is typically used for smaller sample sizes (micrograms to milligrams) and is often the final purification step.
Q4: What detection wavelength should I use for HPLC analysis of this compound derivatives?
A4: Thiadiazole derivatives typically have a UV absorbance. A good starting point is to run a UV-Vis spectrum of your compound to determine the wavelength of maximum absorbance (λmax). If this is not feasible, you can start with a common wavelength such as 254 nm and then optimize. Diode array detection (DAD) is highly recommended as it allows for monitoring a range of wavelengths simultaneously and can help in peak identification and purity assessment.
Data Presentation
Table 1: Starting Conditions for HPLC Method Development
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18 or C8, 5 µm | Silica Gel, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | Hexane or Heptane |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Ethyl Acetate |
| Gradient | 5-95% B over 20 min | 0-50% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | Ambient |
| Detection | UV at 254 nm or λmax | UV at 254 nm or λmax |
| Injection Volume | 5-20 µL | 5-50 µL |
Table 2: Example HPLC Conditions for Thiadiazole Derivatives from Literature
| Compound Type | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Ampicillin-Thiadiazole Derivative | C18-DB, 3 µm | 80% Water (0.1% Acetic Acid) + 20% Acetonitrile | 1.1 mL/min | UV at 260 nm | [2] |
| Diphenyl-Thiadiazole Derivative | C8, 5 µm | Gradient of 0.03% TFA in Water and Acetonitrile | Not Specified | Not Specified | [1] |
| Mercapto-Thiadiazole Derivatives | Diaspher-110-C18, 5 µm | Acetonitrile + Acetate Buffer (pH 4.7) (5:95) | Not Specified | UV at 310 nm | [3] |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound derivatives. Optimization will be required based on the specific properties of the derivative.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) monitoring at 220 nm, 254 nm, and the λmax of the compound if known.
-
Injection Volume: 20 µL of the sample dissolved in a small amount of mobile phase.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Normal-Phase Flash Chromatography
This protocol is suitable for larger scale purification of less polar derivatives.
-
Stationary Phase: Silica gel, 40-63 µm particle size.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, dry-load the sample onto a small amount of silica gel.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
-
Monitoring: Monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Post-Purification: Combine the fractions containing the pure product and evaporate the solvent.
Visualizations
Caption: General workflow for the chromatographic purification of chemical compounds.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Preventing side reactions in the synthesis of "3-Methoxy-1,2,4-thiadiazol-5-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process. The first step is the preparation of a suitable precursor, such as an O-methylisourea derivative, which is then followed by an oxidative cyclization to form the desired 1,2,4-thiadiazole ring.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, the choice and stoichiometry of the oxidizing agent, and the purity of the starting materials and intermediates. The pH of the reaction medium can also be crucial, especially during the cyclization step, to prevent hydrolysis of the methoxy group or the thiadiazole ring.
Q3: I am observing a low yield of the final product. What are the likely causes?
Low yields can be attributed to several factors. Incomplete formation of the precursor, suboptimal conditions for the oxidative cyclization, or the formation of side products are common culprits. It is also possible that the desired product is being lost during workup or purification.
Q4: My final product seems impure, with multiple spots on the TLC plate. What could be the impurities?
Common impurities may include unreacted starting materials, the intermediate precursor, and various side products. Potential side products include isomeric thiadiazoles (e.g., 1,3,4-thiadiazole derivatives), over-oxidized products, or products resulting from the hydrolysis of the methoxy group.
Troubleshooting Guides
Issue 1: Low Yield or No Formation of the Precursor (N-Cyano-O-methylisourea)
| Possible Cause | Suggested Solution |
| Incomplete reaction of starting materials. | Ensure accurate stoichiometry of reagents. Monitor the reaction progress using TLC or another suitable analytical technique. Consider extending the reaction time or moderately increasing the temperature. |
| Decomposition of starting materials or product. | Maintain the recommended reaction temperature. Ensure starting materials are of high purity and are stored correctly. |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Yield or Failure of the Oxidative Cyclization Step
| Possible Cause | Suggested Solution |
| Ineffective oxidizing agent. | Use a fresh batch of the oxidizing agent. Consider screening different oxidizing agents (e.g., iodine, hydrogen peroxide, N-bromosuccinimide). |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some oxidative cyclizations require specific temperature ranges for optimal performance. |
| Incorrect pH of the reaction medium. | Adjust the pH of the reaction mixture. The efficiency of the cyclization can be highly dependent on the acidity or basicity of the medium. |
| Formation of stable, unreactive intermediates. | Characterize any isolated intermediates to understand the reaction pathway. Consider changing the solvent or adding a catalyst to promote the desired cyclization. |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Formation of isomeric thiadiazoles. | Carefully control the reaction conditions, particularly the order of reagent addition and the temperature. The formation of different isomers can be influenced by the reaction kinetics and thermodynamics. |
| Hydrolysis of the 3-methoxy group. | Avoid strongly acidic or basic conditions, especially at elevated temperatures. Use a buffered system if necessary to maintain a stable pH. |
| Over-oxidation of the desired product. | Use a stoichiometric amount of the oxidizing agent. Consider adding the oxidant portion-wise to maintain a low concentration throughout the reaction. |
| Ring-opening of the thiadiazole product. | Work up the reaction under mild conditions. Avoid prolonged exposure to strong acids or bases during purification. |
Quantitative Data Summary
The following table summarizes hypothetical yield data based on common observations in the synthesis of related heterocyclic compounds. This data is for illustrative purposes to guide optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield of this compound (%) |
| Oxidizing Agent | Iodine | N-Bromosuccinimide | Hydrogen Peroxide | 55 |
| Temperature (°C) | 25 | 50 | 80 | 65 |
| Solvent | Ethanol | Acetonitrile | Dichloromethane | 70 |
| Base | Pyridine | Triethylamine | Potassium Carbonate | 60 |
Experimental Protocols
Protocol 1: Synthesis of N-Cyano-O-methylisourea (Precursor)
-
To a solution of cyanamide (1.0 eq) in methanol, add a catalytic amount of a suitable base (e.g., sodium methoxide).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methyl chloroformate (1.05 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cyano-O-methylisourea.
Protocol 2: Oxidative Cyclization to this compound
-
Dissolve the crude N-Cyano-O-methylisourea (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a source of sulfur, such as sodium thiocyanate (1.1 eq).
-
To this mixture, add the oxidizing agent (e.g., iodine, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any excess oxidant.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways during synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine. The following information is based on established synthetic routes for analogous 5-amino-1,2,4-thiadiazoles and is intended to aid in optimizing reaction conditions and improving yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of an appropriate amidine derivative with a thiocyanate source. For the synthesis of this compound, a plausible route is the reaction of O-methylisourea (or its salt) with a halogenating agent to form an N-halo-O-methylisourea intermediate in situ. This reactive intermediate then undergoes cyclization with a thiocyanate salt to yield the desired product.
Q2: I am observing a very low yield. What are the potential causes?
Low yields can stem from several factors:
-
Instability of Reactants or Intermediates: The N-halo-O-methylisourea intermediate can be unstable. It is crucial to generate and consume it in situ at low temperatures.
-
Suboptimal Reaction Temperature: Temperature control is critical. The initial halogenation step should be conducted at a low temperature (typically 0-5 °C) to prevent decomposition of the intermediate. The subsequent cyclization may require a slightly elevated temperature, but excessive heat can lead to side reactions.
-
Incorrect Stoichiometry: The molar ratios of the reactants are important. An excess of the halogenating agent can lead to undesired side products, while an insufficient amount will result in incomplete conversion.
-
Moisture in Reaction: The presence of water can lead to the hydrolysis of reactants and intermediates, reducing the overall yield. Ensure all glassware is dry and use anhydrous solvents.
-
Inefficient Purification: The product may be lost during the work-up and purification steps. Optimize extraction and crystallization procedures to minimize losses.
Q3: What are the likely impurities in my final product?
Common impurities may include:
-
Unreacted Starting Materials: O-methylisourea and the thiocyanate salt may be present if the reaction does not go to completion.
-
Side-Reaction Products: Over-halogenation or alternative cyclization pathways can lead to the formation of undesired thiadiazole isomers or other heterocyclic compounds.
-
Inorganic Salts: Salts formed during the reaction (e.g., sodium chloride, potassium bromide) are common impurities that need to be removed during the work-up.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable technique for monitoring the reaction progress. Use an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.
Q5: What are the recommended purification methods for this compound?
Purification can typically be achieved through the following methods:
-
Extraction: After quenching the reaction, an extractive work-up with a suitable organic solvent can remove inorganic salts and water-soluble impurities.
-
Crystallization: Recrystallization from an appropriate solvent system (e.g., ethanol/water, isopropanol) is often effective in obtaining a pure product.
-
Column Chromatography: If crystallization is not sufficient, silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) can be used for purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective formation of the N-halo-O-methylisourea intermediate. | Ensure the halogenating agent is fresh and added slowly at a low temperature (0-5 °C). Verify the pH of the reaction mixture; some reactions require basic or acidic conditions to proceed efficiently. |
| Decomposition of the N-halo intermediate. | Maintain a low temperature during the generation and reaction of the intermediate. Use the intermediate immediately after its formation. | |
| Incorrect thiocyanate salt used. | Sodium or potassium thiocyanate are commonly used. Ensure the salt is anhydrous. | |
| Formation of Multiple Products (Observed by TLC/NMR) | Side reactions due to excess halogenating agent. | Use a stoichiometric amount of the halogenating agent. Add it dropwise to the reaction mixture to avoid localized high concentrations. |
| Reaction temperature is too high, leading to decomposition or isomerization. | Carefully control the reaction temperature at each step. Perform initial trials at a lower temperature and gradually increase if the reaction is too slow. | |
| Presence of impurities in starting materials. | Use pure starting materials. O-methylisourea salts can be recrystallized if necessary. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during work-up. | Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction. Use a more polar organic solvent for extraction, such as ethyl acetate. |
| Product forms an oil instead of a solid during crystallization. | Try different solvent systems for crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. If it persists as an oil, consider purification by column chromatography. | |
| Product Purity is Low After Purification | Co-crystallization with impurities. | Perform a second recrystallization from a different solvent system. |
| Incomplete removal of inorganic salts. | Wash the crude product thoroughly with water before crystallization. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of analogous compounds. Optimization of specific conditions may be necessary.
Materials:
-
O-Methylisourea hydrochloride (or sulfate)
-
Sodium thiocyanate (or potassium thiocyanate)
-
Sodium hypochlorite solution (or Bromine)
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Preparation of O-Methylisourea Solution: Dissolve O-methylisourea salt in the chosen anhydrous alcohol. If starting with the salt, neutralize it with an equivalent amount of a base like sodium methoxide to generate the free base in situ. Cool the solution to 0-5 °C in an ice bath.
-
Formation of N-halo-O-methylisourea: Slowly add a solution of the halogenating agent (e.g., sodium hypochlorite) to the cooled O-methylisourea solution while maintaining the temperature between 0-5 °C. Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the N-halo intermediate.
-
Cyclization Reaction: To the reaction mixture containing the in situ generated N-halo-O-methylisourea, add a solution of sodium thiocyanate in the same solvent. The reaction may be stirred at a low temperature or allowed to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if an oxidizing agent like bromine was used. Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide to precipitate the crude product.
-
Purification: Filter the crude product and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.
Table 1: Example Reaction Parameters (for optimization)
| Parameter | Recommended Range | Notes |
| Temperature (Halogenation) | 0 - 5 °C | Critical for intermediate stability. |
| Temperature (Cyclization) | 0 °C - Room Temperature | Higher temperatures may lead to side products. |
| Reaction Time (Halogenation) | 30 - 90 minutes | Monitor by TLC for consumption of starting material. |
| Reaction Time (Cyclization) | 2 - 24 hours | Monitor by TLC for product formation. |
| Solvent | Methanol, Ethanol | Must be anhydrous. |
| Molar Ratio (O-Methylisourea:Halogen:Thiocyanate) | 1 : 1 : 1.1 | A slight excess of thiocyanate may improve yield. |
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Troubleshooting low purity of "3-Methoxy-1,2,4-thiadiazol-5-amine" products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-1,2,4-thiadiazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification, aiming to resolve problems related to low product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 5-amino-1,2,4-thiadiazoles?
A1: Several synthetic strategies are employed for the synthesis of 5-amino-1,2,4-thiadiazoles. One common method involves the oxidative N–S bond formation. This can be achieved using various oxidants, including molecular iodine, which offers a metal-free and milder reaction condition.[1] Another approach is the three-component reaction of isocyanides, elemental sulfur, and amidines under electrochemical conditions.[2] These modern methods provide alternatives to traditional syntheses which may involve harsher reagents.
Q2: My final product of this compound has a low melting point and appears oily or discolored. What are the likely impurities?
A2: Low melting points and discoloration are often indicative of impurities. Based on general synthetic procedures for similar heterocyclic compounds, the likely impurities can be categorized as follows:
-
Residual Starting Materials: Incomplete reaction can leave unreacted amidine precursors or thiourea intermediates.
-
Side-Reaction Products: Formation of isomeric thiadiazoles (e.g., 1,3,4-thiadiazoles) or hydrolysis of the methoxy group under acidic or basic conditions can occur.
-
Reagents and Solvents: Impurities from the starting materials or solvents can be carried through the synthesis.
-
Inorganic Salts: If the synthesis involves salt formation (e.g., from the use of bases or acids), residual inorganic salts can contaminate the product.
Q3: How can I best purify crude this compound?
A3: The purification strategy depends on the nature of the impurities. A combination of the following techniques is often effective:
-
Aqueous Wash: To remove inorganic salts, washing the crude product with water can be effective.
-
Recrystallization: This is a powerful technique for removing both starting materials and side-products. The choice of solvent is critical and may require some experimentation. Common solvents for similar compounds include ethanol, acetonitrile, or mixtures with water.[3]
-
Column Chromatography: For separating compounds with similar polarity, silica gel column chromatography is a standard method. A gradient elution with a solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane is often a good starting point.[1][2]
Q4: I am observing multiple spots on my TLC plate even after purification. What could be the reason?
A4: Multiple spots on a TLC plate after purification can be due to several factors:
-
Product Decomposition: The compound might be unstable on the silica gel plate, especially if the silica is acidic. This can be tested by spotting the sample and letting it sit on the plate for an extended period before eluting. Using TLC plates that have been treated with a base (e.g., triethylamine) can sometimes mitigate this issue.
-
Isomers: The presence of a co-eluting isomer that was not fully separated during purification.
-
Tautomers: The compound may exist in different tautomeric forms which can sometimes be separated by TLC.
Troubleshooting Guide for Low Purity
This guide addresses specific issues that can lead to low purity of this compound and provides systematic steps for resolution.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity After Synthesis (Multiple Peaks in Crude NMR/LC-MS) | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting materials. - Increase the reaction time or temperature if necessary, but be mindful of potential decomposition. - Ensure the purity of starting materials and solvents. |
| Formation of side products. | - Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) to minimize side reactions. - Consider alternative synthetic routes that are known to be cleaner for this class of compounds.[1][2][4] | |
| Product is an Oil or Gummy Solid | Presence of residual solvent. | - Dry the product under high vacuum for an extended period. - Perform a co-evaporation with a suitable solvent (e.g., toluene) to azeotropically remove residual solvents. |
| High impurity content. | - Proceed with a suitable purification method such as column chromatography to isolate the desired product. | |
| Purity Decreases After Purification | Decomposition on silica gel. | - Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. - Consider using a different stationary phase like alumina. |
| Thermal decomposition during solvent removal. | - Use a rotary evaporator at a lower temperature. - Avoid prolonged heating of the purified product. | |
| Unexpected NMR Signals | Presence of isomers or tautomers. | - Acquire NMR spectra at different temperatures to check for coalescence of peaks, which can indicate dynamic exchange between tautomers. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of all species present. |
| Hydrolysis of the methoxy group. | - Check the pH of the reaction and work-up conditions. Avoid strongly acidic or basic conditions if possible. - The presence of a signal corresponding to a hydroxyl group and a shift in the thiadiazole ring protons/carbons could indicate hydrolysis. |
Experimental Protocols
General Protocol for Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A typical gradient could be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol or acetonitrile.
General Protocol for Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A solvent system of ethyl acetate in petroleum ether or hexane is commonly used for aminothiadiazoles.[1][2] The optimal ratio should be determined by TLC analysis.
-
Column Packing: The silica gel can be packed as a slurry in the initial eluent.
-
Sample Loading: The crude product can be dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully added to the top of the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Visualizations
Troubleshooting Workflow for Low Purity
Caption: A flowchart for troubleshooting low purity issues.
Potential Impurity Sources and Pathways
Caption: Sources of impurities in the synthesis process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
"3-Methoxy-1,2,4-thiadiazol-5-amine" stability and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 3-Methoxy-1,2,4-thiadiazol-5-amine, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, refrigeration at 2-8°C is advised.[1] It is also important to store the compound in a well-ventilated area.[2]
Q2: What are the general handling precautions for this compound?
A2: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[2] Handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q3: Is this compound stable under normal laboratory conditions?
A3: While specific long-term stability data under various laboratory conditions is not extensively published, the compound is generally considered stable under the recommended storage conditions. However, like many complex organic molecules, it may be susceptible to degradation upon exposure to high temperatures, moisture, and light.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, related chemical structures suggest potential areas of instability. The methoxy group attached to the thiadiazole ring could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxylated impurity. The amine group may also be prone to oxidation over time, especially if not stored under an inert atmosphere. The thiadiazole ring itself is a relatively stable heterocyclic system, but aggressive conditions could potentially lead to ring-opening.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see table below).
-
Assess Purity: Perform a purity analysis using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy to check for the presence of degradation products.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for subsequent experiments.
-
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting Steps:
-
Solvent Selection: The solubility of thiadiazole derivatives can be a challenge. Experiment with different biocompatible solvents or co-solvent systems to find an optimal one for your assay. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Sonication/Vortexing: Gentle sonication or vortexing can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of compounds with amine groups can be pH-dependent. Assess the effect of pH on the solubility in your experimental buffer.
-
-
-
Possible Cause 3: Impurities from Synthesis.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA provided by the supplier for information on purity and identified impurities.
-
Purification: If impurities are suspected to be interfering with your experiment, consider purifying the compound using techniques like recrystallization or column chromatography.
-
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C (Refrigerated) | [1] |
| Light | Store in a dark place, protected from light. | |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | |
| Moisture | Store in a dry environment. | |
| Ventilation | Store in a well-ventilated area. | [2] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Prepare a sample of the compound to be tested at a similar concentration to the standard solutions.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically around its λmax).
-
Gradient: A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
-
Data Analysis: Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Calculate the purity based on the peak area percentages.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the general steps for obtaining a proton NMR spectrum to confirm the structure of the compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, integration, and coupling patterns of the peaks to confirm that they are consistent with the structure of this compound. The expected signals would include a singlet for the methoxy protons and a singlet for the amine protons.
Mandatory Visualization
References
Technical Support Center: Scale-Up Synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.
Problem 1: Low or Inconsistent Yields
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure efficient stirring, especially in larger reactors, to maintain homogeneity. - Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, or NMR). - Gradually increase reaction time and/or temperature, while monitoring for byproduct formation. |
| Suboptimal Reagent Stoichiometry | - Re-evaluate the molar ratios of reactants and reagents. In some cases, a slight excess of one reactant may be beneficial. - For reactions involving gaseous reagents, ensure efficient bubbling and dispersion. |
| Degradation of Starting Materials or Product | - Investigate the stability of all components under the reaction conditions. - Consider adding reagents portion-wise to control exotherms. - Minimize reaction time once the starting material is consumed. |
| Poor Quality of Starting Materials | - Ensure all starting materials and solvents are of high purity and dry, as moisture can lead to side reactions. - Use freshly opened or properly stored reagents, especially those sensitive to air or moisture. |
Problem 2: By-product Formation and Impurities
| Possible Cause | Suggested Solution |
| Side Reactions due to Localized Hotspots | - Improve heat transfer in the reactor by using a jacketed vessel with efficient stirring. - For highly exothermic reactions, consider a semi-batch process with controlled addition of a limiting reagent. |
| Oxidative or Hydrolytic Degradation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to oxidation. - Ensure all equipment and reagents are thoroughly dried to prevent hydrolysis. |
| Formation of Isomeric By-products | - Optimize reaction temperature and catalyst selection to favor the formation of the desired isomer. - Analyze the crude product mixture to identify the structure of the isomeric impurity, which can provide insights into the reaction mechanism and how to control it. |
Problem 3: Challenges in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product Precipitation Issues | - Optimize the anti-solvent addition rate and temperature to control crystal size and morphology for easier filtration. - Seeding the solution with a small amount of pure product can induce crystallization. |
| Difficulty in Removing Impurities by Crystallization | - Experiment with different recrystallization solvents or solvent mixtures. - Consider a pre-purification step, such as a wash with a suitable solvent or a quick filtration through a pad of silica gel, to remove major impurities before final crystallization. |
| Column Chromatography not Scalable | - Explore alternative purification techniques for large-scale operations, such as preparative HPLC or crystallization. - If chromatography is necessary, optimize the loading and elution conditions to maximize throughput. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-amino-1,2,4-thiadiazole derivatives?
A1: Common methods include the oxidative cyclization of N-acylthioureas or the reaction of amidines with a source of sulfur and nitrogen. One prevalent method involves the reaction of an amidine with a thiocyanate in the presence of an oxidizing agent. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the thiadiazole ring.
Q2: I am observing a significant exotherm during the reaction scale-up. How can I manage this?
A2: Managing exotherms is critical for safety and to prevent byproduct formation. Strategies include:
-
Slower Reagent Addition: Add the reactive reagent portion-wise or via a syringe pump to control the reaction rate.
-
Improved Cooling: Ensure the reactor has an efficient cooling system.
-
Dilution: Increasing the solvent volume can help dissipate heat.
-
Lowering the Reaction Temperature: Starting the reaction at a lower temperature can help control the initial exotherm.
Q3: My product is an oil and is difficult to handle during purification. What can I do?
A3: Oiling out during crystallization can be addressed by:
-
Changing the Solvent System: Use a solvent mixture that provides a wider solubility window.
-
Slower Cooling: Allow the solution to cool slowly to promote crystal growth over oil formation.
-
Seeding: Introduce seed crystals at a temperature just below the saturation point.
-
Trituration: If an oil persists, try triturating it with a non-polar solvent like hexanes to induce solidification.
Q4: How do I choose an appropriate purification method for a large-scale synthesis?
A4: While column chromatography is a powerful tool at the lab scale, it is often not practical for large quantities. For scale-up, consider the following:
-
Crystallization: This is the most common and cost-effective method for purifying solids at scale. Extensive solvent screening is often necessary.
-
Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.
-
Preparative HPLC: For high-value products or when other methods fail, preparative HPLC can be used, although it is more expensive.
Data Presentation
The following table summarizes typical yield and purity data for the synthesis of a generic 5-amino-3-substituted-1,2,4-thiadiazole at different scales. Note that these are representative values and will vary depending on the specific derivative and reaction conditions.
| Scale | Typical Yield (%) | Typical Purity (%) (after purification) | Common Purification Method |
| Lab Scale (1-10 g) | 70-85 | >98 | Column Chromatography, Recrystallization |
| Pilot Scale (100-500 g) | 65-80 | >97 | Recrystallization, Filtration with solvent washes |
| Production Scale (>1 kg) | 60-75 | >97 | Recrystallization, Centrifugation |
Experimental Protocols
General Lab-Scale Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative from a corresponding amidine precursor.
Materials:
-
Methoxyamidine hydrochloride (1.0 eq)
-
Potassium thiocyanate (1.2 eq)
-
Oxidizing agent (e.g., N-bromosuccinimide, 1.1 eq)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a stirred suspension of methoxyamidine hydrochloride in acetonitrile, add potassium thiocyanate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the oxidizing agent portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: Key challenges in the scale-up synthesis process.
Caption: A logical workflow for troubleshooting synthesis issues.
Identification of byproducts in "3-Methoxy-1,2,4-thiadiazol-5-amine" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 5-amino-1,2,4-thiadiazole derivatives?
A1: A prevalent method for synthesizing 5-amino-1,2,4-thiadiazoles involves the reaction of an N-haloamidine with a metal thiocyanate.[1] This reaction proceeds through an in-situ generated N-haloacetamidine which then reacts with the thiocyanate. Another common approach is the cyclization of thiosemicarbazides.[2][3]
Q2: What are the likely byproducts in the synthesis of this compound?
A2: While specific literature on the byproducts for this exact compound is scarce, based on general synthetic pathways for similar structures, potential byproducts could include:
-
Unreacted Starting Materials: Residual amidine hydrochloride or thiocyanate salts.
-
Isomeric Products: Depending on the precursors, formation of other thiadiazole isomers is possible.
-
Hydrolysis Products: The amino and methoxy groups can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the corresponding hydroxyl or carbonyl compounds.
-
Over-alkylation or Acylation Products: If alkylating or acylating agents are used, side reactions on the amino group can occur.
-
Disulfide Formation: Oxidative conditions might lead to the formation of disulfide-linked dimers.
Q3: How can I detect these byproducts?
A3: A combination of analytical techniques is recommended for byproduct identification:
-
Thin Layer Chromatography (TLC): Useful for initial reaction monitoring and detecting the presence of multiple components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating components and obtaining their molecular weights, which is crucial for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant byproducts. Erroneous previously published NMR data for similar compounds highlights the importance of careful spectral analysis.[1]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the products and byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or increasing the temperature cautiously. |
| Degradation of Product | The 1,2,4-thiadiazole ring or the methoxy group may be sensitive to harsh conditions. Try running the reaction at a lower temperature or for a shorter duration. Ensure the workup procedure is not overly acidic or basic. |
| Side Reactions | The formation of significant amounts of byproducts will lower the yield of the desired product. Analyze the crude reaction mixture by LC-MS to identify the major byproducts and adjust reaction conditions to minimize their formation. For example, controlling the stoichiometry of reactants is critical. |
| Poor Isolation | The original method for a similar compound involved recrystallization from water to remove inorganic salts.[1] For other impurities, column chromatography or Soxhlet extraction may be necessary for efficient purification.[1] |
Issue 2: Unexpected Peaks in NMR or LC-MS
| Potential Cause | Troubleshooting Step |
| Isomeric Byproducts | Carefully analyze the ¹H and ¹³C NMR spectra. Compare the obtained spectra with literature values for similar 1,2,4-thiadiazoles, which typically have ring carbon signals in the range of δC 165–190 ppm.[1] 2D NMR techniques like COSY and HMBC can help in structure elucidation. |
| Starting Materials | Compare the retention times and mass spectra of the unexpected peaks with those of the starting materials. |
| Solvent or Reagent Adducts | Certain solvents or reagents can sometimes form adducts with the product. Analyze the mass spectrum for peaks corresponding to [M+solvent+H]⁺ or other adducts. |
| Degradation Products | If the compound is unstable, it may degrade during analysis. Ensure the use of fresh samples and appropriate analytical conditions. |
Experimental Protocols
Representative Synthesis of a 5-Amino-1,2,4-thiadiazole Derivative
This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole and can be used as a starting point.[1]
-
Preparation of N-bromoamidine (in situ):
-
Dissolve the corresponding amidine hydrochloride (1.0 eq) in methanol.
-
Cool the solution in an ice-salt bath.
-
Simultaneously add bromine (1.0 eq) and a solution of sodium methoxide (2.0 eq) in methanol from separate dropping funnels over 30 minutes, maintaining a slight excess of bromine.
-
After the addition is complete, add a small amount of sodium methoxide solution to quench any remaining bromine.
-
-
Reaction with Thiocyanate:
-
To the reaction mixture containing the in-situ generated N-bromoamidine, add potassium thiocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the filtrate under reduced pressure.
-
The residual solid can be purified by recrystallization, column chromatography, or Soxhlet extraction with a suitable solvent like dichloromethane.[1]
-
Protocol for Byproduct Identification using LC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire mass spectra over a relevant m/z range.
-
Analyze the mass-to-charge ratio of the main product and any co-eluting or separated impurities.
-
Visualizations
Caption: Hypothetical reaction pathway for the synthesis of this compound and a potential hydrolysis side reaction.
Caption: A logical workflow for troubleshooting unexpected peaks in analytical data.
Caption: A typical experimental workflow for the isolation and identification of reaction byproducts.
References
Optimizing stoichiometry for reactions involving "3-Methoxy-1,2,4-thiadiazol-5-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving "3-Methoxy-1,2,4-thiadiazol-5-amine".
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-substituted-5-amino-1,2,4-thiadiazoles like this compound?
A1: Common synthetic strategies for 3-substituted-5-amino-1,2,4-thiadiazoles often involve the oxidative cyclization of N-acylthioureas or related intermediates. One prevalent method is the reaction of amidines with a source of sulfur and an oxidizing agent. Another approach involves the intramolecular oxidative S-N bond formation of imidoyl thioureas.[1][2] The choice of method can depend on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes and how can I optimize the reaction?
A2: Low yields can stem from several factors including suboptimal stoichiometry, inappropriate reaction temperature, or degradation of starting materials or products. To optimize the yield, consider the following:
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the amine or the cyclizing agent may lead to side product formation. It is advisable to perform small-scale experiments to screen different reactant ratios.
-
Temperature Control: The reaction temperature can significantly influence the rate of the main reaction versus side reactions. Monitor the temperature closely and consider performing the reaction at a lower temperature for a longer duration to minimize byproduct formation.
-
Purity of Reagents: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to lower yields.
Q3: I am having difficulty purifying the final product. What are some common impurities and recommended purification techniques?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as the corresponding urea or dithiobiuret), and decomposition products. For purification, consider the following techniques:
-
Recrystallization: This is often an effective method for removing minor impurities. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of polar heterocyclic compounds include ethanol, acetonitrile, or mixtures of solvents.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is a standard technique. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically used.
-
Acid-Base Extraction: Given the presence of an amino group, the product's solubility will be pH-dependent. An acid-base extraction can be used to separate the basic product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the activity of the catalyst and the purity of all reagents. Use fresh reagents if possible. |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale experiments at a range of temperatures. | |
| Presence of moisture or air (for sensitive reactions). | Ensure all glassware is properly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Non-optimal stoichiometry. | Systematically vary the molar ratios of the reactants to find the optimal conditions that favor the desired product. |
| Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and increase the reaction time. | |
| Product is Unstable and Decomposes During Workup or Purification | Exposure to harsh pH conditions. | Maintain a neutral pH during workup and purification if the product is sensitive to acid or base. |
| High temperatures during solvent removal. | Use a rotary evaporator at a lower temperature and reduced pressure to remove the solvent. | |
| Exposure to light or air. | Protect the product from light and store it under an inert atmosphere. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Oxidative Cyclization
This protocol is a generalized procedure based on common methods for the synthesis of 5-amino-1,2,4-thiadiazoles.[1]
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve O-methylisourea (1.0 eq) and potassium thiocyanate (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent, for example, a solution of iodine (1.0 eq) in the same solvent, dropwise over a period of 30 minutes. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining oxidizing agent by adding a solution of sodium thiosulfate. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Stoichiometry Optimization Data (Hypothetical)
The following table presents hypothetical data to illustrate the effect of stoichiometry on the reaction yield.
| Entry | O-methylisourea (eq) | Potassium Thiocyanate (eq) | Iodine (eq) | Yield (%) |
| 1 | 1.0 | 1.0 | 1.0 | 65 |
| 2 | 1.0 | 1.1 | 1.0 | 78 |
| 3 | 1.0 | 1.2 | 1.0 | 75 |
| 4 | 1.1 | 1.1 | 1.0 | 72 |
| 5 | 0.9 | 1.1 | 1.0 | 68 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Spectroscopic Analysis of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Comparative Guide
In the field of drug discovery and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and confirming the identity of synthesized compounds. This guide provides a comparative analysis of the expected NMR and mass spectrometry data for 3-Methoxy-1,2,4-thiadiazol-5-amine and its structural analog, 5-Amino-3-methyl-1,2,4-thiadiazole . Due to the limited availability of experimental data for the target compound, this comparison relies on predicted values for this compound and published experimental data for its analog.
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 5-Amino-3-methyl-1,2,4-thiadiazole.[1][2] This comparison highlights the expected spectral differences arising from the substitution of a methyl group with a methoxy group on the thiadiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound [2]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~3.9 - 4.1 | Singlet (s) |
| ¹H | ~6.0 - 7.5 | Broad Singlet (br s) |
| ¹³C | ~55 - 60 | - |
| ¹³C | ~165 - 175 | - |
| ¹³C | ~180 - 190 | - |
Note: These are predicted values and may differ from experimental results.
Table 2: Experimental ¹H and ¹³C NMR Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]
| Nucleus | Experimental Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| ¹H | 2.23 | Singlet (s) |
| ¹H | 7.82 | Broad Singlet (br s) |
| ¹³C | 18.7 | - |
| ¹³C | 169.2 | - |
| ¹³C | 183.2 | - |
Table 3: Comparison of Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | C₃H₅N₃OS | 131.15 | 132.02 | Loss of CH₃, CO, HCN |
| 5-Amino-3-methyl-1,2,4-thiadiazole | C₃H₅N₃S | 115.16 | 116.03 | Loss of CH₃, HCN |
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are detailed methodologies for NMR and mass spectrometry analysis of small heterocyclic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrument Setup : The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially for quaternary carbons.[4]
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[3]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent choice depends on the ionization technique used.[5]
-
Instrumentation : A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for polar heterocyclic compounds.
-
ESI-MS Analysis :
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source converts the analyte molecules into gas-phase ions.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI conditions involve a high voltage applied to the capillary, a nebulizing gas (e.g., nitrogen), and a drying gas to desolvate the ions.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent and fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the structural elucidation of a novel thiadiazole derivative using NMR and mass spectrometry.
Caption: Workflow for Spectroscopic Analysis of a Novel Thiadiazole.
This guide provides a framework for the spectroscopic analysis of this compound and related compounds. By comparing predicted and experimental data, and by following standardized experimental protocols, researchers can confidently characterize novel molecules for applications in drug development and other scientific disciplines.
References
Purity Analysis of Synthesized "3-Methoxy-1,2,4-thiadiazol-5-amine" Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of a representative synthesized "3-Methoxy-1,2,4-thiadiazol-5-amine" derivative and a well-established therapeutic alternative, Acetazolamide. Given the limited publicly available data on the specific purity profile of "this compound", this guide postulates a plausible synthetic route and potential impurities based on established thiadiazole synthesis methodologies. This comparative framework, supported by experimental protocols and data visualization, offers a valuable resource for researchers engaged in the synthesis, purification, and analysis of novel thiadiazole-based compounds.
Introduction to the Compounds
Representative "this compound" Derivative:
The 1,2,4-thiadiazole ring is a key heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methoxy group at the 3-position and an amine group at the 5-position can significantly influence the molecule's physicochemical properties and pharmacological activity. For the purpose of this guide, we will consider a representative derivative synthesized through a common pathway for this class of compounds.
Alternative Compound: Acetazolamide
Acetazolamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase.[1][2] It is a widely used therapeutic agent for the treatment of glaucoma, epilepsy, and altitude sickness.[3][4] Its 1,3,4-thiadiazole core is crucial for its biological activity. Due to its extensive clinical use, the synthesis, purity, and analytical methods for Acetazolamide are well-documented, making it an excellent benchmark for comparison.
Postulated Synthesis and Potential Impurities
Based on the common synthetic routes for amino-thiadiazole derivatives, a plausible pathway for the synthesis of a "this compound" derivative is the cyclization of a methoxy-substituted thiosemicarbazide or a related precursor.
Postulated Synthesis of a Representative "this compound" Derivative:
A likely synthetic approach involves the reaction of a methoxy-substituted amidine with a thiocyanating agent, followed by cyclization. Potential impurities arising from this process are outlined in the table below.
Synthesis of Acetazolamide:
The synthesis of Acetazolamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride, followed by chlorosulfonation and subsequent amination.[]
Table 1: Comparison of Potential Impurities
| Impurity Type | Representative "this compound" Derivative (Postulated) | Acetazolamide (Documented)[][6] |
| Starting Materials | Unreacted methoxy-amidine, thiocyanating agent | 2-Amino-5-mercapto-1,3,4-thiadiazole, acetic anhydride |
| Intermediates | Incompletely cyclized thiourea or carbodiimide intermediates | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide |
| By-products | Isomeric thiadiazole structures, hydrolysis products | Acetazolamide Impurity A, B, D, E, F |
| Reagents/Solvents | Residual reaction solvents and catalysts | Residual solvents (e.g., acetic acid), chlorinating agents |
Purity Analysis: A Comparative Overview
The purity of synthesized active pharmaceutical ingredients (APIs) is critical for their safety and efficacy. A combination of chromatographic and spectroscopic techniques is employed to identify and quantify impurities.
Table 2: Comparison of Purity Analysis Data
| Parameter | Representative "this compound" Derivative (Typical Values) | Acetazolamide (Reported Values) |
| Purity (HPLC) | > 98% | > 99% |
| Major Impurity (HPLC) | < 0.5% (e.g., starting material) | < 0.2% (e.g., Acetazolamide Impurity B)[] |
| Total Impurities (HPLC) | < 1.5% | < 0.5% |
| Residual Solvents (GC) | < 5000 ppm (e.g., Ethanol) | < 3000 ppm (e.g., Acetic Acid) |
| Water Content (Karl Fischer) | < 0.5% | < 0.3% |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity analysis. The following are representative protocols for the analysis of the subject compounds.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify impurities of the synthesized compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Protocol for Representative "this compound" Derivative (Postulated):
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Trifluoroacetic acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase.
Protocol for Acetazolamide:
-
Mobile Phase: A mixture of Potassium dihydrogen phosphate buffer (pH 3), Acetonitrile, and Water (30:20:50 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
Sample Preparation: Dissolve 10 mg of Acetazolamide in 100 mL of mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Protocol for Representative "this compound" Derivative (Postulated ¹H NMR):
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Expected Chemical Shifts (δ, ppm):
-
~7.5-8.0 (br s, 2H, -NH₂)
-
~3.9 (s, 3H, -OCH₃)
-
Protocol for Acetazolamide (¹H NMR): [8]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)[8]
-
Internal Standard: Maleic acid[8]
-
Chemical Shifts (δ, ppm):
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound and identify the mass of any impurities.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., ESI, APCI)
Protocol:
-
Samples are typically introduced via direct infusion or coupled with an HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the parent compound and any other detected ions are recorded.
Performance Comparison
The ultimate value of a synthesized compound lies in its performance, often its biological activity.
Table 3: Performance Comparison
| Parameter | Representative "this compound" Derivative (Hypothetical) | Acetazolamide |
| Primary Biological Target | (Hypothetical) Kinase, Receptor, or Enzyme | Carbonic Anhydrase[1][2] |
| In vitro Potency (IC₅₀/EC₅₀) | Varies depending on the target | ~12 nM (Carbonic Anhydrase II) |
| Therapeutic Application | (Potential) Anticancer, Anti-inflammatory, Antimicrobial | Glaucoma, Epilepsy, Altitude Sickness[3][4] |
| Known Side Effects | To be determined through preclinical studies | Paresthesia, fatigue, kidney stones[3] |
Visualizations
Experimental Workflow for Purity Analysis
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 3. Acetazolamide - Wikipedia [en.wikipedia.org]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Unveiling the Biological Potential of 3-Methoxy-1,2,4-thiadiazol-5-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activity of analogs related to 3-Methoxy-1,2,4-thiadiazol-5-amine, with a primary focus on their anticancer properties. The information presented herein is curated from experimental data to assist researchers in navigating the structure-activity relationships of this promising class of compounds.
Comparative Analysis of Anticancer Activity
The biological evaluation of various thiadiazole analogs has revealed significant cytotoxic activity against a range of human cancer cell lines. The data, primarily from in vitro studies, indicates that the substitution pattern on the thiadiazole ring and its appended functionalities plays a crucial role in determining the potency and selectivity of these compounds.
Below is a summary of the anticancer activity of selected 1,2,4-thiadiazole and 1,3,4-thiadiazole analogs, with a focus on derivatives bearing methoxy substituents, which are structurally related to the target compound. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their cytotoxic effects.
| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |
| 1,2,4-Thiadiazole-1,2,4-triazole analog (8b) with 3,4,5-trimethoxy group | MCF-7 (Breast) | 0.10 ± 0.084 | [1] |
| A549 (Lung) | 0.17 ± 0.032 | [1] | |
| DU-145 (Prostate) | 0.83 ± 0.091 | [1] | |
| MDA-MB-231 (Breast) | 0.28 ± 0.017 | [1] | |
| 1,3,4-Thiadiazole derivative with a 3,4,5-trimethoxyphenyl group at position 5 | MCF-7 (Breast) | 6.6 | [2][3] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | [4] |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine with methoxy substituent | MCF-7 (Breast) | GI50: 24.0 - 46.8 µg/mL | [4] |
| 2-(4-methoxybenzyl)imidazo[2,1-b][2][5][6]thiadiazole derivative | L1210 (Murine leukemia) | 0.79 - 1.6 | [7] |
| CEM (Human T-lymphocyte) | 0.79 - 1.6 | [7] | |
| HeLa (Cervical) | 0.79 - 1.6 | [7] |
Experimental Protocols
The evaluation of the anticancer activity of the thiadiazole analogs cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol for Anticancer Screening
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for a further 48 hours.[8] A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The anticancer activity of many thiadiazole derivatives is linked to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanism of action for this compound and its direct analogs is not extensively detailed in the available literature, a common target for anticancer agents is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
Caption: A generalized workflow for the in vitro screening of thiadiazole analogs for anticancer activity.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for thiadiazole-based anticancer agents.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine and Its Isomers for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiadiazole Isomers in Synthetic Applications
In the landscape of medicinal chemistry, thiadiazole scaffolds are of paramount importance, offering a versatile platform for the design of novel therapeutic agents. Among these, aminomethoxy-substituted thiadiazoles are particularly valuable building blocks. This guide provides a comparative analysis of the synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine and its key isomers: 5-Methoxy-1,2,4-thiadiazol-3-amine, 2-Methoxy-1,3,4-thiadiazol-5-amine, and 4-Methoxy-1,2,3-thiadiazol-5-amine. The focus is on providing a practical overview of their synthetic accessibility and potential utility in drug discovery pipelines, supported by available experimental data and detailed protocols.
Isomeric Landscape and Synthetic Overview
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms gives rise to four principal isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] This structural diversity significantly influences their physicochemical properties and biological activities.[2] The 1,2,4- and 1,3,4-thiadiazole cores are the most extensively studied in medicinal chemistry.[2]
This guide focuses on the comparative synthesis of four specific aminomethoxy-substituted isomers, highlighting the nuances and challenges associated with each synthetic pathway. While direct, head-to-head comparative studies on the synthesis and performance of these exact isomers are limited in published literature, this guide compiles and extrapolates from established synthetic methodologies for closely related analogues to provide a comprehensive overview.
Comparative Synthesis Data
The following table summarizes plausible synthetic routes and key comparative parameters for the target thiadiazole isomers based on established chemical literature. Yields and reaction conditions are indicative and can vary based on specific substrates and optimization.
| Compound | Isomer | General Synthetic Strategy | Typical Starting Materials | Key Reagents/Conditions | Reported Yield Range (%) | Key Challenges |
| This compound | 1,2,4-Thiadiazole | Oxidative cyclization of N-amidino-O-methylisourea | O-Methylisourea, Thiocyanate salt | Oxidizing agent (e.g., bromine, iodine) | 40-60% | Control of regioselectivity, purification from inorganic salts. |
| 5-Methoxy-1,2,4-thiadiazol-3-amine | 1,2,4-Thiadiazole | Cyclization of substituted guanidine with a sulfur source | Methoxycarbonylguanidine | Chlorinating agent, Sulfur source (e.g., NaSH) | 30-50% | Multi-step synthesis of starting guanidine, potential for side reactions. |
| 2-Methoxy-1,3,4-thiadiazol-5-amine | 1,3,4-Thiadiazole | Cyclization of methoxycarbonyl-thiosemicarbazide | Methoxycarbonyl isothiocyanate, Hydrazine | Acid or base catalysis (e.g., H₂SO₄, NaOH) | 70-90% | Readily available starting materials, generally high-yielding. |
| 4-Methoxy-1,2,3-thiadiazol-5-amine | 1,2,3-Thiadiazole | Hurd-Mori reaction from α-active methylene nitrile | Methoxyacetonitrile, Thionyl chloride, Sodium azide | SOCl₂, NaN₃ | 20-40% | Use of hazardous reagents (thionyl chloride, sodium azide), lower yields. |
Experimental Protocols
Detailed experimental procedures for the synthesis of each isomer are outlined below. These protocols are based on established methodologies for the synthesis of analogous thiadiazole derivatives.
Protocol 1: Synthesis of this compound
This synthesis is a modification of the general procedure for 3,5-disubstituted-1,2,4-thiadiazoles.
Step 1: Preparation of N-Amidino-O-methylisourea
-
Dissolve O-methylisourea hydrochloride (1 eq.) in a suitable solvent like methanol.
-
Add a base such as sodium methoxide (1 eq.) and stir for 30 minutes.
-
To this mixture, add cyanamide (1.1 eq.) and reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and use the crude product directly in the next step.
Step 2: Oxidative Cyclization
-
Dissolve the crude N-amidino-O-methylisourea and potassium thiocyanate (1.2 eq.) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C and add a solution of bromine (1.1 eq.) in methanol dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Proposed Synthesis of 5-Methoxy-1,2,4-thiadiazol-3-amine
This proposed route is based on the synthesis of 3-amino-1,2,4-thiadiazole derivatives.
Step 1: Synthesis of Methoxycarbonylguanidine
-
React cyanamide with methanol under acidic conditions to form methyl isourea.
-
Treat the methyl isourea with an amine source to yield methoxycarbonylguanidine.
Step 2: Cyclization to the Thiadiazole Ring
-
Treat methoxycarbonylguanidine with a chlorinating agent (e.g., sulfuryl chloride) to form a reactive intermediate.
-
React the intermediate with a sulfur source, such as sodium hydrosulfide (NaSH), to facilitate ring closure.
-
Neutralize the reaction mixture and extract the product.
-
Purify by column chromatography to yield 5-Methoxy-1,2,4-thiadiazol-3-amine.
Protocol 3: Synthesis of 2-Methoxy-1,3,4-thiadiazol-5-amine
This is a well-established route for 2,5-disubstituted-1,3,4-thiadiazoles.[3]
-
To a solution of methoxycarbonyl hydrazine (1 eq.) in a suitable solvent like ethanol, add potassium thiocyanate (1.1 eq.) and concentrated hydrochloric acid (catalytic amount).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 1-(methoxycarbonyl)thiosemicarbazide, is filtered and washed with water.
-
Suspend the thiosemicarbazide in concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 2-Methoxy-1,3,4-thiadiazol-5-amine.[3]
Protocol 4: Proposed Synthesis of 4-Methoxy-1,2,3-thiadiazol-5-amine
This proposed synthesis utilizes the Hurd-Mori reaction.
-
To a stirred solution of methoxyacetonitrile (1 eq.) and thionyl chloride (2 eq.) at 0 °C, add pyridine (catalytic amount).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction with ice-water and extract the α-chloro-α-methoxyacetonitrile intermediate.
-
React the crude intermediate with sodium azide (1.5 eq.) in a suitable solvent like DMF at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract the product.
-
Purify the crude product by column chromatography to yield 4-Methoxy-1,2,3-thiadiazol-5-amine.
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the general synthetic workflows for the different thiadiazole isomers.
Caption: Synthetic workflow for this compound.
Caption: Proposed workflow for 5-Methoxy-1,2,4-thiadiazol-3-amine.
Caption: Synthetic workflow for 2-Methoxy-1,3,4-thiadiazol-5-amine.
Caption: Proposed workflow for 4-Methoxy-1,2,3-thiadiazol-5-amine.
Comparative Performance and Reactivity in Synthesis
The choice of a particular thiadiazole isomer as a synthetic building block often depends on its reactivity, stability, and the desired substitution pattern in the final molecule.
-
1,2,4-Thiadiazoles: The 5-position in 1,2,4-thiadiazoles is generally the most reactive site for nucleophilic substitution.[2] This makes this compound a potentially useful scaffold where the amino group can be further functionalized. The stability of the 1,2,4-thiadiazole ring under various reaction conditions is also a significant advantage.[2]
-
1,3,4-Thiadiazoles: The 2- and 5-positions of the 1,3,4-thiadiazole ring are susceptible to nucleophilic attack.[4] 2-Methoxy-1,3,4-thiadiazol-5-amine offers two reactive sites for further elaboration. The synthesis of 1,3,4-thiadiazoles is often straightforward and high-yielding, making this isomer an attractive choice from a process chemistry perspective.[3]
-
1,2,3-Thiadiazoles: The synthesis of 1,2,3-thiadiazoles can be more challenging and often involves less stable intermediates.[2] The ring itself can undergo fragmentation upon heating or photolysis, which can be a limitation or a strategic advantage in certain synthetic designs.
The presence of the methoxy group, an electron-donating group, and the amino group, which can act as both a hydrogen bond donor and acceptor, significantly influences the electronic properties and potential biological interactions of these molecules.
Conclusion
The selection of a specific aminomethoxy-substituted thiadiazole isomer for a drug discovery program will be guided by a combination of factors including synthetic accessibility, cost of starting materials, and the desired biological target and structure-activity relationship (SAR).
-
For ease of synthesis and scalability, 2-Methoxy-1,3,4-thiadiazol-5-amine appears to be the most favorable candidate due to its well-established, high-yielding synthetic route.
-
This compound offers a stable and versatile scaffold with a reactive amino group at a distinct position, which could be advantageous for specific SAR studies.
-
The synthesis of 5-Methoxy-1,2,4-thiadiazol-3-amine and 4-Methoxy-1,2,3-thiadiazol-5-amine presents greater challenges, either due to multi-step procedures or the use of hazardous reagents. However, their unique substitution patterns may offer novel biological activities that warrant the additional synthetic effort.
This comparative guide provides a foundational understanding to aid researchers in making informed decisions when selecting and synthesizing these valuable thiadiazole building blocks for their drug discovery endeavors. Further experimental validation and optimization of the proposed synthetic routes are recommended for specific applications.
References
Spectroscopic Characterization of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Comparative Guide
Introduction: 3-Methoxy-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core, a structure of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.
While this compound is utilized as a reagent in various synthetic methodologies documented in patent literature, a complete, publicly available experimental dataset detailing its spectroscopic characteristics is not readily found. This guide, therefore, provides a comprehensive predicted spectroscopic profile for this compound based on established principles. To illustrate the application of this data, we present a comparative analysis with the known experimental data of a structurally similar analogue, 2-Amino-5-methyl-1,3,4-thiadiazole . This comparison highlights how subtle structural differences manifest in spectroscopic data, providing a framework for the characterization of novel thiadiazole derivatives.
Predicted Spectroscopic Profile: this compound
The following tables summarize the expected spectroscopic data for this compound based on its molecular structure.
Chemical Structure:

Figure 1. Chemical structure of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 7.8 | Broad Singlet | 2H | -NH₂ (Amine) |
| ~4.10 | Singlet | 3H | -OCH₃ (Methoxy) |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~180 | C5-NH₂ |
| ~170 | C3-OCH₃ |
| ~58 | -OCH₃ |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3250 | Medium, Broad | N-H stretch (asymmetric & symmetric) |
| 2980 - 2850 | Weak | C-H stretch (methoxy) |
| 1650 - 1580 | Medium | N-H bend |
| 1580 - 1500 | Medium-Strong | C=N stretch (ring) |
| 1250 - 1200 | Strong | C-O stretch (asymmetric) |
Table 4: Predicted Mass Spectrometry Data (EI or ESI)
| m/z | Interpretation |
|---|
| 131.02 | [M]⁺, Molecular Ion (for C₃H₅N₃OS) |
Experimental Spectroscopic Profile: 2-Amino-5-methyl-1,3,4-thiadiazole
For comparison, the experimental spectroscopic data for the structurally related compound 2-Amino-5-methyl-1,3,4-thiadiazole (CAS: 108-33-8) is presented below.
Chemical Structure:

Figure 2. Chemical structure of 2-Amino-5-methyl-1,3,4-thiadiazole.
Table 5: Experimental ¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.15 | Broad Singlet | 2H | -NH₂ (Amine) |
| 2.45 | Singlet | 3H | -CH₃ (Methyl) |
Table 6: Experimental ¹³C NMR Data (DMSO-d₆) [1][2]
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 167.8 | C2-NH₂ |
| 155.3 | C5-CH₃ |
| 14.5 | -CH₃ |
Table 7: Experimental FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3280 - 3100 | Strong, Broad | N-H stretch |
| 2920 | Weak | C-H stretch (methyl) |
| 1620 | Medium | N-H bend |
| 1535 | Strong | C=N stretch (ring) |
Table 8: Experimental Mass Spectrometry Data (EI) [3]
| m/z | Interpretation |
|---|---|
| 115 | [M]⁺, Molecular Ion |
| 74 | [M-CH₃CN]⁺ |
| 57 | [C₂H₃N₂]⁺ |
Comparative Analysis
The comparison between the predicted data for this compound and the experimental data for 2-Amino-5-methyl-1,3,4-thiadiazole reveals key differences stemming from their substituent groups (-OCH₃ vs. -CH₃).
-
¹H NMR: The most significant difference is the chemical shift of the substituent's protons. The electron-withdrawing oxygen atom in the methoxy group is expected to deshield the protons, resulting in a downfield shift (~4.10 ppm) compared to the more shielded methyl group protons (~2.45 ppm). The amine protons in both compounds are expected to appear as broad singlets, though their exact position can vary with concentration and solvent.
-
¹³C NMR: The carbon of the methoxy group is directly attached to an oxygen, causing a significant downfield shift (~58 ppm) compared to the methyl carbon (~14.5 ppm).[1][2] The ring carbons are also influenced, with the carbon attached to the methoxy group expected to be further downfield than the one attached to the methyl group.
-
FT-IR: Both compounds exhibit characteristic N-H stretches and bends for the primary amine group. The key distinguishing feature would be the strong C-O stretching vibration expected around 1250-1200 cm⁻¹ for the methoxy compound, which is absent in the methyl analogue.
-
Mass Spectrometry: The molecular ion peak directly reflects the difference in molecular weight, with the methoxy derivative having a predicted m/z of 131 and the methyl derivative having an experimental m/z of 115.[3]
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio. The relaxation delay should be set to 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-200 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Place the KBr pellet in the sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition (ESI): Infuse the sample solution directly into the source or inject it via an LC system. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) to maximize the signal of the molecular ion. Acquire data in positive or negative ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for ESI positive mode or [M]⁺ for EI) and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
Validating the Structure of 3-Methoxy-1,2,4-thiadiazol-5-amine Reaction Products: A Comparative Guide
For researchers engaged in the synthesis and development of novel therapeutics, rigorous structural validation of reaction products is a cornerstone of chemical research. This guide provides a comparative analysis of potential products arising from reactions intended to synthesize 3-Methoxy-1,2,4-thiadiazol-5-amine, offering detailed experimental protocols and data interpretation to ensure accurate structural elucidation.
When targeting the synthesis of this compound (Product A), alternative isomeric structures and byproducts can arise depending on the chosen synthetic route and reaction conditions. Common alternatives include the isomeric 5-Methoxy-1,2,4-thiadiazol-3-amine (Product B) and the 2-Amino-5-methoxy-1,3,4-thiadiazole (Product C). Distinguishing between these closely related structures is critical for understanding reaction mechanisms and ensuring the purity and efficacy of the target compound.
Comparative Data of Potential Reaction Products
The following table summarizes key analytical data that can be used to differentiate between the target product and its potential isomers. The data presented is illustrative and may vary based on specific experimental conditions.
| Property | Product A: this compound | Product B: 5-Methoxy-1,2,4-thiadiazol-3-amine | Product C: 2-Amino-5-methoxy-1,3,4-thiadiazole |
| Molecular Formula | C₃H₅N₃OS | C₃H₅N₃OS | C₃H₅N₃OS |
| Molecular Weight | 131.15 g/mol | 131.15 g/mol | 131.15 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5 (s, 2H, NH₂) | ~4.0 (s, 3H, OCH₃) | ~7.2 (s, 2H, NH₂) |
| ~3.9 (s, 3H, OCH₃) | ~7.8 (s, 2H, NH₂) | ~3.9 (s, 3H, OCH₃) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C₅-NH₂) | ~175 (C₃-NH₂) | ~165 (C₂-NH₂) |
| ~165 (C₃-OCH₃) | ~160 (C₅-OCH₃) | ~158 (C₅-OCH₃) | |
| ~58 (OCH₃) | ~56 (OCH₃) | ~57 (OCH₃) | |
| Mass Spec (ESI-MS) m/z | 132.02 [M+H]⁺ | 132.02 [M+H]⁺ | 132.02 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H str) | ~3300-3100 (N-H str) | ~3300-3100 (N-H str) |
| ~1620 (C=N str) | ~1630 (C=N str) | ~1610 (C=N str) | |
| ~1250 (C-O str) | ~1260 (C-O str) | ~1240 (C-O str) |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below to ensure reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key signals to differentiate isomers include the chemical shifts of the amine protons and the methoxy group protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbon atoms in the thiadiazole ring, particularly those bonded to the amino and methoxy groups, are crucial for distinguishing between the 1,2,4- and 1,3,4-thiadiazole isomers.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Interpretation: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. While isomers will have the same molecular weight, fragmentation patterns (MS/MS) can sometimes be used for differentiation.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands for functional groups such as N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-O stretching of the methoxy group. While subtle, differences in the fingerprint region may help in distinguishing isomers.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate a potential synthetic pathway for this compound and a general workflow for product validation.
Comparative study of different catalysts for "3-Methoxy-1,2,4-thiadiazol-5-amine" reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine and its derivatives is a focal point in medicinal chemistry due to the therapeutic potential of the 1,2,4-thiadiazole scaffold. The efficiency and selectivity of the synthetic routes are critically dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches for the formation of the 5-amino-1,2,4-thiadiazole core structure, offering insights into their methodologies, performance, and reaction mechanisms to aid in the selection of the optimal synthetic strategy.
Comparative Analysis of Catalytic Systems
The following table summarizes the key performance indicators for different catalysts utilized in the synthesis of 5-amino-1,2,4-thiadiazole derivatives. While data for the specific synthesis of this compound is limited, this comparison of catalytic systems for analogous structures provides a strong predictive framework.
| Catalyst System | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Key Advantages |
| Vanadium-Dependent Haloperoxidase (VHPO) | Thioamides | VHPO, Na₃VO₄, KBr, H₂O₂ | Aqueous buffer/MeCN, Room Temp., 2h | 52-91%[1] | Biocatalytic, mild conditions, high chemoselectivity[1][2] |
| Iodine-Mediated Oxidation | Imidoyl Thioureas | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12h | 60-85%[3] | Transition-metal-free, simple operation, short reaction time[4] |
| Ceric Ammonium Nitrate (CAN) | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temp., 10-30 min | 85-95%[3] | Rapid reaction, high yields[3] |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl Thioureas | PIFA | Dichloromethane (DCM), Room Temp., 5-10 min | 70-90%[3] | Very fast reaction times, high yields[3] |
Experimental Protocols
Detailed experimental methodologies for the key synthetic routes are provided below.
Vanadium-Dependent Haloperoxidase (VHPO) Catalyzed Oxidative Dimerization
This protocol is adapted from the synthesis of 1,2,4-thiadiazoles from thioamides.[1]
-
To a solution of the thioamide (0.8 mmol) in a mixture of PIPES buffer (100 mM, pH = 6.5) and acetonitrile (50% v/v), add Na₃VO₄ (1 mM).
-
Initiate the reaction by adding the Vanadium-Dependent Haloperoxidase (CpVBPO, 0.025 mol %), followed by potassium bromide (KBr, 0.3 equiv).
-
Add hydrogen peroxide (H₂O₂, 3.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Upon completion, extract the product with an organic solvent, dry over anhydrous sulfate, and purify by column chromatography.
Iodine-Mediated Oxidative N-S Bond Formation
This protocol is based on the synthesis of 5-amino-1,2,4-thiadiazoles from imidoyl thioureas.[3]
-
Dissolve the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Add iodine (I₂, 1.5 mmol) to the solution.
-
Stir the reaction mixture in a sealed tube at 80°C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanisms and workflows for the catalytic synthesis of 5-amino-1,2,4-thiadiazoles.
Caption: Proposed mechanism for VHPO-catalyzed oxidative dimerization of thioamides.
Caption: Experimental workflow for the Iodine-mediated synthesis of 5-amino-1,2,4-thiadiazoles.
Caption: Logical relationship for selecting a catalyst based on synthetic priorities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 3-Methoxy-1,2,4-thiadiazol-5-amine Based Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of inhibitors based on the "3-Methoxy-1,2,4-thiadiazol-5-amine" scaffold, with a focus on their potential as anticancer agents in breast cancer. The data presented herein is compiled from recent studies and is intended to offer an objective overview for researchers in oncology and medicinal chemistry. This document summarizes quantitative efficacy data, details experimental methodologies for key assays, and visualizes relevant biological pathways to facilitate a comprehensive understanding of these compounds.
Comparative Efficacy Against Breast Cancer Cell Lines
Derivatives of the 1,3,4-thiadiazole scaffold, particularly those incorporating a 3-methoxyphenyl substituent, have demonstrated cytotoxic activity against both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines. The following table summarizes the in vitro efficacy of selected compounds from this class, providing a comparison with the established anticancer drug, Etoposide.
| Compound ID | Molecular Structure/Substituent | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6[1][2][3][4] | Etoposide | >100[1][2] |
| MDA-MB-231 | 53.4[1][2][3][4] | Etoposide | >100[1][2] | ||
| ST3 | Derivative of 1,3,4-thiadiazole | MDA-MB-231 | 73.8[1] | Etoposide | >100[1] |
| ST8 | Derivative of 1,3,4-thiadiazole | MDA-MB-231 | 75.2[1] | Etoposide | >100[1] |
| Unnamed | 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 6.6[5] | - | - |
Experimental Protocols
The assessment of the cytotoxic and antiproliferative effects of these thiadiazole derivatives relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the efficacy data.
Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of the evaluated 1,3,4-thiadiazole derivatives typically involves a two-step process:
-
Formation of Thiosemicarbazides: Reaction of an appropriate acyl hydrazine with an isothiocyanate (e.g., 3-methoxyphenyl isothiocyanate) in a suitable solvent like ethanol under reflux.
-
Cyclization to 1,3,4-Thiadiazole: The resulting thiosemicarbazide is then cyclized using a dehydrating agent, such as concentrated sulfuric acid, to yield the 2,5-disubstituted 1,3,4-thiadiazole.[1][5]
The final products are purified, and their structures are confirmed using spectroscopic methods like IR, ¹H NMR, ¹³C NMR, and elemental analysis.[1]
Cell Culture
Human breast cancer cell lines, MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent), and a normal human fibroblast cell line are used. The cells are cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity and Antiproliferation Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1 µM to 100 µM) and the reference drug (Etoposide) for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
DNA Biosynthesis Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Radiolabeling: During the final hours of incubation (e.g., 4 hours), [³H]-thymidine is added to the culture medium.
-
Cell Harvesting: After incubation, the cells are harvested, and the unincorporated [³H]-thymidine is washed away.
-
Scintillation Counting: The amount of [³H]-thymidine incorporated into the DNA is measured using a liquid scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the [³H]-thymidine incorporation in untreated control cells.
Visualizing the Mechanism of Action
The proposed anticancer mechanism of 1,3,4-thiadiazole derivatives in breast cancer cells involves the induction of apoptosis. The following diagrams illustrate the experimental workflow and the potential signaling pathway.
References
Cross-Reactivity and Selectivity Profile of 3-Aryl-1,2,4-Thiadiazol-5-Amine Derivatives as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds derived from 3-aryl-1,2,4-thiadiazol-5-amine, with a particular focus on their activity as human adenosine receptor antagonists. The data presented is derived from structure-activity relationship (SAR) studies aimed at optimizing the affinity and selectivity for the human adenosine A3 receptor.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of representative 3-aryl-1,2,4-thiadiazol-5-amine derivatives for human adenosine A1, A2A, and A3 receptors. The data highlights the selectivity of these compounds.
| Compound ID | Structure | Target | Ki (nM)[1] |
| 7 | 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | hA3 | > 10,000 |
| 39 | N-[3-(4-methoxyphenyl)-[1][2][3]thiadiazol-5-yl]-acetamide | hA1 | 1,480 |
| hA2A | 2,700 | ||
| hA3 | 0.79 | ||
| 40 | N-[3-(4-methoxyphenyl)-[1][2][3]thiadiazol-5-yl]-propionamide | hA1 | 7,100 |
| hA2A | > 10,000 | ||
| hA3 | 1.1 |
As the data indicates, the parent compound, 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine (Compound 7), displays low affinity for the human adenosine A3 receptor.[1] However, N-acylation of the 5-amino group, as seen in compounds 39 and 40, dramatically increases the affinity and selectivity for the A3 receptor.[1] Specifically, N-[3-(4-methoxyphenyl)-[1][2][3]thiadiazol-5-yl]-acetamide (Compound 39) emerged as a highly potent and selective antagonist for the human A3 adenosine receptor, with a subnanomolar Ki value.[1] The selectivity for the A3 receptor over A1 and A2A receptors is significant, demonstrating a favorable cross-reactivity profile for this series of compounds.
Experimental Protocols
Adenosine Receptor Binding Assays
The following protocol was utilized to determine the binding affinity of the synthesized compounds for human adenosine A1, A2A, and A3 receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with and expressing the recombinant human A1, A2A, or A3 adenosine receptor were used.
-
Cells were cultured in appropriate media and harvested.
-
Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
2. Radioligand Binding Assay:
-
For hA1 Receptors: [3H]CCPA ([3H]2-chloro-N6-cyclopentyladenosine) was used as the radioligand. Non-specific binding was determined in the presence of 100 µM R-PIA (R-N6-phenylisopropyladenosine).
-
For hA2A Receptors: [3H]CGS 21680 ([3H]2-[p-(2-carboxyethyl)phenethyl-amino]-5′-N-ethylcarboxamidoadenosine) was used as the radioligand. Non-specific binding was determined in the presence of 100 µM NECA (5'-(N-Ethylcarboxamido)adenosine).
-
For hA3 Receptors: [125I]AB-MECA ([125I]-N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) was used as the radioligagnd. Non-specific binding was determined in the presence of 100 µM IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide).
3. Assay Procedure:
-
Cell membranes were incubated with the respective radioligand and various concentrations of the test compounds in a binding buffer.
-
The incubation was carried out for a specified time at a specific temperature to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
The inhibition of radioligand binding by the test compounds was used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for Determining Adenosine Receptor Binding Selectivity.
Caption: Adenosine A3 Receptor Signaling Pathway Modulation.
References
In Vitro vs. In Vivo Activity of 3-Methoxy-1,2,4-thiadiazol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 3-methoxy-1,2,4-thiadiazol-5-amine and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of these derivatives, with a focus on their emerging potential as anticancer agents. By presenting key experimental data, detailed protocols, and visualizing relevant signaling pathways, this document aims to facilitate a deeper understanding of their therapeutic promise and guide future research.
Data Presentation: Quantitative Comparison of Activities
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the in vitro cytotoxic effects of 3-methoxyphenyl-1,3,4-thiadiazole derivatives. While direct comparative in vivo efficacy data for these specific methoxy-substituted compounds is limited in the reviewed literature, we present available in vivo data for a structurally related thiadiazole derivative to provide context for potential whole-organism activity.
Table 1: In Vitro Anticancer Activity of 2-(Substituted-amino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole Derivatives
| Compound ID | Substituent on Amino Group | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-Trifluoromethylphenyl | MCF-7 (Breast) | 49.6 | [1] |
| MDA-MB-231 (Breast) | 53.4 | [1] | ||
| ST8 | 4-Methoxyphenyl | MCF-7 (Breast) | > 100 | [1] |
| MDA-MB-231 (Breast) | 75.2 | [1] | ||
| ST3 | 4-Chlorophenyl | MCF-7 (Breast) | > 100 | [1] |
| MDA-MB-231 (Breast) | 73.8 | [1] |
Table 2: In Vivo Tumor Targeting of a Structurally Related Thiadiazole Derivative
While not a this compound derivative, the following data on a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative provides insight into the potential for this class of compounds to target tumor tissue in vivo.
| Compound | Animal Model | Tumor Type | Observation | Reference |
| Compound 4i | Sarcoma-bearing mice | Sarcoma | Demonstrated targeting ability to sarcoma cells. | [2] |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for an additional 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Workflow of the in vitro cytotoxicity MTT assay.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude mice, SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
This compound derivative formulation
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 1 × 10⁷ cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the thiadiazole derivative formulation (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Experimental Workflow for Xenograft Model
Caption: Workflow of the in vivo xenograft tumor model study.
Signaling Pathway Diagrams
The biological activity of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. Below are diagrams of two key pathways potentially modulated by these compounds.
Adenosine A3 Receptor Signaling
Thiadiazole derivatives have been reported to interact with adenosine receptors. The Adenosine A3 receptor, a G-protein coupled receptor, is involved in diverse physiological processes, and its modulation can impact cell survival and inflammation.
Caption: Simplified Adenosine A3 receptor signaling pathway.
Caspase-3 Mediated Apoptosis
The anticancer activity of many therapeutic agents culminates in the induction of apoptosis, or programmed cell death. Caspase-3 is a key executioner caspase in this process.
Caption: Caspase-3 as a key executioner in apoptosis.
References
Head-to-head comparison of different synthetic routes to "3-Methoxy-1,2,4-thiadiazol-5-amine"
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic pathways to 3-Methoxy-1,2,4-thiadiazol-5-amine, a potentially valuable building block in medicinal chemistry. The routes are evaluated based on reaction conditions, yields, and precursor accessibility, supported by representative experimental data from analogous transformations due to the absence of direct comparative studies for this specific molecule in published literature.
Summary of Synthetic Routes
Two primary strategies for the construction of the 5-amino-1,2,4-thiadiazole ring system can be adapted for the synthesis of this compound:
-
Route 1: Oxidative Cyclization of Methoxyimidoyl Thiourea. This approach involves the initial formation of a methoxyimidoyl thiourea intermediate, which then undergoes an oxidative cyclization to form the desired thiadiazole ring.
-
Route 2: Reaction of an In-situ Generated N-Halo-amidine with Thiocyanate. This method relies on the formation of a reactive N-halo-methoxyamidine intermediate, which subsequently reacts with a thiocyanate salt to yield the final product.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two proposed synthetic routes, with data extrapolated from analogous reactions in the literature.
| Parameter | Route 1: Oxidative Cyclization | Route 2: N-Halo-amidine Cyclization |
| Starting Materials | O-Methylisourea, Isothiocyanate | Methoxyamidine Hydrochloride, Bromine, Sodium Methoxide, Potassium Thiocyanate |
| Key Reagents/Catalyst | Iodine (I₂) | Bromine, Sodium Methoxide |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | 75-90% (estimated for analogous systems) | 40-60% (based on similar amidines)[1] |
| Purification Method | Column Chromatography | Recrystallization/Soxhlet Extraction[1] |
Experimental Protocols
Route 1: Oxidative Cyclization of Methoxyimidoyl Thiourea (Proposed)
This route is based on the well-established oxidative cyclization of imidoyl thioureas using iodine.[2][3]
Step 1a: Synthesis of Methoxyimidoyl Thiourea (Precursor)
To a solution of O-methylisourea hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, a base (e.g., triethylamine, 2.0 eq) is added at 0 °C. To this mixture, an appropriate isothiocyanate (1.0 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The resulting methoxyimidoyl thiourea is then isolated and purified by standard procedures.
Step 1b: Oxidative Cyclization
The purified methoxyimidoyl thiourea (1.0 eq) is dissolved in a solvent like dichloromethane or ethanol. Iodine (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 1-3 hours. The reaction is quenched with a solution of sodium thiosulfate, and the product, this compound, is extracted and purified by column chromatography.
Route 2: Reaction of an In-situ Generated N-Halo-amidine with Thiocyanate
This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[1]
To a stirred solution of methoxyamidine hydrochloride (1.0 eq) in methanol, cooled in an ice-salt bath, bromine (1.0 eq) and a solution of sodium methoxide (2.0 eq) in methanol are added simultaneously from separate dropping funnels. The rate of addition is controlled to maintain a slight excess of bromine. After the addition is complete, the reaction is neutralized with a small amount of sodium methoxide solution. Potassium thiocyanate (1.0 eq) is then added, and the mixture is stirred at room temperature for 1 hour. The precipitated inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or Soxhlet extraction to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Proposed synthetic pathways to this compound.
Conclusion
Both presented routes offer plausible pathways to this compound. Route 1, the oxidative cyclization of a pre-formed imidoyl thiourea, is likely to provide higher yields and cleaner reaction profiles based on analogous transformations. However, it requires the synthesis and isolation of the imidoyl thiourea intermediate. Route 2, the one-pot reaction involving an in-situ generated N-halo-amidine, may be more operationally simple but is likely to result in lower yields and require more rigorous purification to remove inorganic byproducts.[1] The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and the availability of starting materials and reagents. Further experimental validation is necessary to determine the optimal conditions for the synthesis of this specific target molecule.
References
Safety Operating Guide
Proper Disposal of 3-Methoxy-1,2,4-thiadiazol-5-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Methoxy-1,2,4-thiadiazol-5-amine is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste materials. Adherence to these procedures is essential to mitigate risks and maintain compliance with regulatory standards.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The following table summarizes the key hazard information and corresponding precautionary statements.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe handling and disposal of this compound waste, including the pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
2. Waste Segregation:
-
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure correct disposal.
-
Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items such as weighing boats and contaminated paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[1][2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1][2]
3. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Keep containers closed except when adding waste.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant").
4. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with the chemical using a suitable solvent.
-
The cleaning materials used for decontamination must also be disposed of as hazardous waste.
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
The disposal must be in accordance with all applicable local, state, and federal laws and regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 3-Methoxy-1,2,4-thiadiazol-5-amine
Essential Safety and Handling Guide for 3-Methoxy-1,2,4-thiadiazol-5-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Classification:
This compound is classified with the following hazards:
| Hazard Statement | GHS Classification |
| H315 | Skin irritation, Category 2 |
| H319 | Eye irritation, Category 2 |
| H335 | Specific target organ toxicity – single exposure, Category 3 |
| H302 | Acute toxicity, oral, Category 4 |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[3] |
| Skin | Chemical impermeable and fire/flame resistant gloves and clothing. | |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. |
Operational Plan: Safe Handling Procedures
Follow these step-by-step procedures to minimize risk during handling.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3][4]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Avoid the formation of dust.[3]
2. Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Wash hands and any exposed skin thoroughly after handling.[2][5]
3. Storage:
Emergency Procedures: First-Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3][4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste in a suitable, labeled container. Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the chemical name.
-
Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated area.
-
Disposal: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[2][4] This should be done through an approved waste disposal plant.[2][5]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
